Buergerinin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
(4aR,5S,7R,7aS)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one |
InChI |
InChI=1S/C9H14O5/c1-8(12)2-6(10)9(13)3-7(11)14-4-5(8)9/h5-6,10,12-13H,2-4H2,1H3/t5-,6-,8+,9+/m0/s1 |
InChI Key |
FQOXWSFMKSXFDD-HMJBSVBGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Buergerinin B: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buergerinin B is a naturally occurring iridoid isolated from the roots of Scrophularia buergeriana. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities. While research on this compound is still in its nascent stages, this document collates the available data to serve as a foundational resource for researchers interested in its therapeutic potential. The guide includes a detailed description of its chemical makeup, a summary of its known properties in a tabular format, and a discussion of its potential pharmacological relevance based on preliminary findings and the activities of structurally related compounds.
Chemical Structure and Identification
This compound is classified as an iridoid, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Its formal chemical name is (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one[1]. The structure was elucidated through spectroscopic analysis.
Chemical Structure of this compound:
Caption: 2D chemical structure of this compound.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. These properties are primarily based on computational predictions and initial experimental data.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₅ | PubChem[1] |
| Molecular Weight | 202.20 g/mol | PubChem[1] |
| CAS Number | 919769-83-8 | PubChem[1] |
| IUPAC Name | (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one | PubChem[1] |
| Melting Point | 159-160 °C | ChemicalBook |
| Predicted Boiling Point | 404.0 ± 45.0 °C | ChemicalBook |
| Predicted Density | 1.527 ± 0.06 g/cm³ | ChemicalBook |
| XLogP3 | -1.6 | PubChem[1] |
| Topological Polar Surface Area | 87 Ų | PubChem[1] |
| Appearance | Powder | Pharmaffiliates |
Experimental Protocols
Isolation of this compound from Scrophularia buergeriana
Detailed experimental protocols for the isolation of this compound are limited in publicly available literature. However, a general methodology can be inferred from studies on the isolation of other iridoids from Scrophularia species. The following is a generalized workflow.
Caption: Generalized workflow for the isolation of this compound.
Methodology Details:
-
Extraction: The dried and powdered roots of Scrophularia buergeriana are typically extracted with a polar solvent, such as 90% methanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant material.
-
Partitioning: The resulting crude extract is then concentrated under reduced pressure and partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing the iridoids is subjected to multiple rounds of column chromatography. Silica gel is a common stationary phase, with a gradient of solvents of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol) used for elution.
-
Purification: Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the connectivity of atoms and the stereochemistry of the molecule.
Pharmacological Properties and Potential Signaling Pathways
Direct experimental evidence for the pharmacological properties of isolated this compound is scarce. However, some studies on traditional Chinese medicine formulations containing Scrophularia buergeriana suggest potential biological activities. One study indicated that a formula containing this compound may regulate the expression of TRIM9, nuclear factor-kappa B (NF-κB), and p38 mitogen-activated protein kinase (p38MAPK). This suggests that this compound could possess anti-inflammatory and immunomodulatory properties.
Iridoids isolated from Scrophularia species are known to possess a range of biological activities, including neuroprotective and anti-inflammatory effects. Given its structural class, it is plausible that this compound may exhibit similar properties.
Potential Anti-Inflammatory Signaling Pathway
Based on preliminary data, a potential mechanism of action for this compound could involve the modulation of the NF-κB and p38 MAPK signaling pathways, which are key regulators of inflammation.
Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound.
This diagram illustrates that inflammatory stimuli can activate cell surface receptors, leading to the activation of the p38 MAPK and NF-κB signaling cascades. This ultimately results in the expression of pro-inflammatory genes. This compound is hypothesized to potentially inhibit these pathways, thereby exerting an anti-inflammatory effect. Further experimental validation is required to confirm this proposed mechanism.
Future Directions
The current body of knowledge on this compound is limited. To fully understand its therapeutic potential, further research is warranted in the following areas:
-
Total Synthesis: Development of a synthetic route for this compound would enable the production of larger quantities for extensive biological evaluation.
-
Pharmacological Screening: A comprehensive screening of the biological activities of purified this compound is necessary to identify its primary pharmacological effects.
-
Mechanism of Action Studies: In-depth studies are required to elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Preclinical studies in animal models are needed to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.
Conclusion
This compound represents an intriguing natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and neuroprotective agents. This technical guide provides a summary of the currently available information on its chemical structure and properties. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into this promising compound.
References
An In-depth Technical Guide to Buergerinin B: Current Knowledge and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific knowledge on Buergerinin B, a naturally occurring iridoid compound. Due to the limited availability of data specific to this compound, this document also summarizes the known biological activities of its source, Scrophularia buergeriana, and the general characteristics of related iridoid compounds.
Chemical Identity of this compound
-
IUPAC Name: (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one
-
CAS Number: 919769-83-8
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₅ | PubChem |
| Molecular Weight | 202.20 g/mol | PubChem |
| XLogP3-AA | -1.3 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
Note: The data in this table is computationally predicted.
Overview of Biological Activity: A Focus on the Source Organism
Direct experimental data on the biological activities of isolated this compound is scarce in publicly accessible literature. However, the plant from which it is derived, Scrophularia buergeriana, has been investigated for its therapeutic properties. The roots of S. buergeriana have been traditionally used in Asian medicine to treat conditions such as fever, swelling, constipation, and pharyngitis.[1] Modern research has focused on its neuroprotective and anti-inflammatory effects.[1][2]
Iridoids and phenylpropanoids are considered the main active components of the Scrophularia genus.[3][4] Various compounds isolated from Scrophularia species have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, hepatoprotective, and cytotoxic effects.[3]
Table 2: Summary of Investigated Biological Activities of Scrophularia buergeriana Extracts
| Biological Activity | Experimental Model | Key Findings | Reference(s) |
| Neuroprotection | Glutamate-induced toxicity in SH-SY5Y cells | The extract showed protective effects through antioxidant and anti-apoptotic activities.[2] It attenuated DNA impairment and modulated the expression of Bax, cleaved caspase-3, and cleaved PARP.[2] | [2][5] |
| Scopolamine-induced memory impairment in mice | An extract of S. buergeriana demonstrated cognitive-enhancing and antioxidant activities.[6] | [6] | |
| Aging-induced memory impairment in SAMP8 mice | An ethanol (B145695) extract suppressed Aβ1–42 accumulation, Tau hyperphosphorylation, oxidative stress, and inflammation.[7] It also promoted synaptic function.[7] | [7] | |
| Anti-inflammatory | Lipopolysaccharide-treated RAW264.7 cells | A fermented extract inhibited nitric oxide (NO) production and decreased the RNA expression of iNOS, IL-1β, IL-6, TNF-α, and COX-2.[8] | [8] |
| Estrogen-like Activity | MCF-7 cells | The root extract exhibited estrogen-like effects by promoting cell proliferation through ERα-mediated signaling.[9] | [9] |
Disclaimer: The biological activities summarized in Table 2 are for extracts of Scrophularia buergeriana and have not been specifically attributed to this compound.
Experimental Protocols: Methodologies for Studying Scrophularia buergeriana Extracts
Detailed experimental protocols for the bioactivity of this compound are not available. However, the following methodologies have been employed in the investigation of Scrophularia buergeriana extracts.
3.1. Neuroprotective Activity Assessment (Glutamate-Induced Cytotoxicity Model) [2][5]
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Inducing Agent: Glutamate.
-
Treatment: Pre-treatment with Scrophularia buergeriana extract (SBE) for 1 hour, followed by incubation with glutamate.
-
Assays:
-
Cell Viability: Measured using standard cell viability assays (e.g., MTT or CCK-8).
-
Oxidative Stress Markers: Measurement of total glutathione (B108866) content and expression levels of antioxidant proteins (e.g., SOD1, SOD2, GPx-1) via Western blot.
-
Apoptosis Markers: Western blot analysis of Bax, Bcl-2, cleaved caspase-3, and cleaved PARP.
-
Signaling Pathway Analysis: Western blot for key proteins in signaling cascades, such as p38 MAPK.[2]
-
3.2. Anti-inflammatory Activity Assessment (LPS-Induced Inflammation Model) [8]
-
Cell Line: Murine macrophage RAW264.7 cells.
-
Inducing Agent: Lipopolysaccharide (LPS).
-
Treatment: Treatment with fermented Scrophularia buergeriana extract.
-
Assays:
-
Nitric Oxide (NO) Production: Measured using the Griess reagent.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory genes (iNOS, IL-1β, IL-6, TNF-α, and COX-2).
-
Signaling Pathways and Workflow Visualizations
As specific signaling pathways for this compound have not been elucidated, the following diagrams illustrate a general workflow for natural product drug discovery and the known pathways modulated by Scrophularia buergeriana extracts.
Caption: A generalized workflow for natural product-based drug discovery and development.
Caption: Known signaling pathways modulated by Scrophularia buergeriana extracts.
Conclusion and Future Directions
This compound is a structurally defined natural product with a known chemical identity. However, there is a significant gap in the scientific literature regarding its specific biological functions. The therapeutic potential of its source plant, Scrophularia buergeriana, particularly in the areas of neuroprotection and anti-inflammation, suggests that this compound could be a valuable subject for future pharmacological investigation.
To advance the understanding of this compound, the following research is recommended:
-
Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological testing.
-
In Vitro Bioassays: Systematic screening of this compound against a panel of biological targets to identify its primary pharmacological activities.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying any identified biological effects, including the elucidation of its interactions with specific signaling pathways.
-
In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and safety profile of this compound in relevant animal models of disease.
Such studies will be crucial in determining whether this compound contributes significantly to the observed bioactivities of Scrophularia buergeriana extracts and whether it holds promise as a lead compound for future drug development.
References
- 1. Scrophulariae Radix: An Overview of Its Biological Activities and Nutraceutical and Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. Anti-inflammatory Effects of <i>Scrophularia buergeriana</i> Extract Mixture Fermented with Lactic Acid Bacteria - ProQuest [proquest.com]
- 9. Estrogen-like Activity of Scrophularia buergeriana Root Extracts in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Buergerinin B: A Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buergerinin B, a naturally occurring iridoid glycoside, has been identified within the plant species Scrophularia buergeriana. This technical guide provides a comprehensive overview of the known natural sources of this compound, alongside a detailed examination of the methodologies pertinent to its extraction and isolation. Furthermore, this document delves into the broader biological context of Scrophularia buergeriana extracts, shedding light on potential, yet currently uncharacterized, therapeutic avenues for this compound. The presented information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Provenance of this compound
To date, the exclusive documented natural source of this compound is the plant Scrophularia buergeriana, a member of the Scrophulariaceae family. This perennial herb is indigenous to Korea, China, and Japan and has a history of use in traditional medicine. While Scrophularia buergeriana is known to produce a variety of bioactive compounds, this compound is a constituent of interest for further scientific investigation.
Quantitative Analysis of Compounds in Scrophularia buergeriana
While specific quantitative data for this compound remains to be extensively reported in publicly accessible literature, studies on the chemical composition of Scrophularia buergeriana roots have quantified other major iridoid glycosides and phenylethanoid glycosides. The concentrations of these related compounds, extracted with 80% methanol (B129727), are presented in Table 1. This data offers a comparative context for the chemical profile of the plant.
| Compound | Concentration (mg/g of dry weight) |
| Harpagoside | 11.5 |
| Angoroside C | 7.6 |
| Aucubin | 41.2 |
| Acetoside | 4.8 |
Table 1. Quantitative analysis of major compounds isolated from the roots of Scrophularia buergeriana.
Experimental Protocols: Isolation of Compounds from Scrophularia buergeriana
The following protocol outlines a general methodology for the extraction and isolation of compounds from the roots of Scrophularia buergeriana. While this procedure has been successfully applied to isolate compounds such as harpagoside, angoroside C, aucubin, and acetoside, it serves as a foundational method that can be adapted for the targeted isolation of this compound.
Extraction
-
Sample Preparation: Air-dried and powdered roots of Scrophularia buergeriana are used as the starting material.
-
Solvent Extraction: The powdered root material is extracted with 80% aqueous methanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with ethyl acetate (B1210297) and n-butanol. This separates compounds based on their polarity.
-
Fraction Selection: The n-butanol fraction, which is typically enriched in iridoid and phenylethanoid glycosides, is selected for further purification.
Chromatographic Purification
-
Column Chromatography: The n-butanol fraction is subjected to repeated column chromatography over silica (B1680970) gel and octadecylsilane (B103800) (ODS) silica gel.
-
Elution: A gradient elution system, for example, a mixture of chloroform (B151607) and methanol, is used to separate the compounds.
-
Further Purification: Fractions containing the compounds of interest are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.
Below is a workflow diagram illustrating the general isolation procedure.
Caption: General workflow for the isolation of compounds from Scrophularia buergeriana.
Biological Activity and Signaling Pathways of Scrophularia buergeriana Extracts
While the specific biological activities of isolated this compound have not been extensively detailed, research on extracts of Scrophularia buergeriana has revealed significant anti-inflammatory and neuroprotective properties. These activities are attributed to the synergistic effects of the various compounds present in the extract.
Anti-inflammatory Activity
Extracts of Scrophularia buergeriana have been shown to attenuate airway inflammation in preclinical models. The proposed mechanism involves the suppression of the NF-κB (nuclear factor kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.
The diagram below illustrates the proposed anti-inflammatory signaling pathway.
Caption: Inhibition of the NF-κB inflammatory pathway by Scrophularia buergeriana extract.
Future Directions
The presence of this compound in Scrophularia buergeriana, a plant with demonstrated therapeutic properties, warrants further dedicated research. Future studies should focus on:
-
Developing and validating a sensitive and specific analytical method for the quantification of this compound in plant material.
-
Optimizing the isolation protocol to obtain higher yields of pure this compound.
-
Elucidating the specific biological activities and mechanism of action of isolated this compound through in vitro and in vivo studies.
-
Investigating the potential synergistic or antagonistic interactions of this compound with other compounds present in Scrophularia buergeriana.
Conclusion
This compound stands as a promising, yet under-investigated, natural product from Scrophularia buergeriana. While current knowledge is limited, the established methodologies for compound isolation from this plant provide a clear path forward for future research. The potent biological activities of Scrophularia buergeriana extracts suggest that this compound may contribute to these effects and could represent a valuable lead compound for the development of novel therapeutics. This guide serves to consolidate the available information and to encourage further scientific inquiry into this intriguing molecule.
A Technical Guide to Bioactive Compounds from Scrophularia ningpoensis and the Therapeutic Potential of Berberine
Introduction
Scrophularia ningpoensis, commonly known as Ningpo figwort, is a perennial plant species in the Scrophulariaceae family. Its roots, referred to as Radix Scrophulariae, have been a staple in Traditional Chinese Medicine for centuries, utilized for their purported anti-inflammatory, antipyretic, and detoxifying properties[1]. Phytochemical analyses have revealed a diverse array of compounds within S. ningpoensis, including iridoids, phenylpropanoids, flavonoids, and polysaccharides[2][3]. Among the cataloged constituents is Buergerinin B, which has been identified in the roots of the plant[2][3]. However, detailed research concerning the specific biological activities and mechanisms of action of this compound remains limited in the current scientific literature.
In contrast, the isoquinoline (B145761) alkaloid Berberine (B55584) has been the subject of extensive scientific investigation, with a significant body of research elucidating its potent pharmacological effects and underlying molecular mechanisms. While Berberine is primarily isolated from other plants like Coptis chinensis and Berberis species, its well-documented therapeutic activities, particularly its neuroprotective and anti-inflammatory effects, provide a valuable case study for researchers in drug discovery and development. This technical guide will provide an in-depth overview of the current understanding of Berberine's therapeutic potential, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental protocols used to investigate its effects. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic application of natural compounds.
Quantitative Data on the Bioactivities of Berberine
The therapeutic efficacy of Berberine has been quantified in numerous preclinical studies. The following tables summarize key quantitative data related to its anti-inflammatory and neuroprotective effects.
Table 1: Anti-inflammatory Activity of Berberine
| Model System | Marker | Effect of Berberine | Concentration/Dosage | Reference |
| Lipopolysaccharide (LPS)-induced ICR mice | IL-6 mRNA expression | Significant decrease | Dose-dependent | [4] |
| Lipopolysaccharide (LPS)-induced ICR mice | TNF-α mRNA expression | Significant decrease | Dose-dependent | [4] |
| Lipopolysaccharide (LPS)-induced BV2 cells | Nitric Oxide (NO) production | Inhibition | Not specified | [5] |
| Animal models of ischemic stroke | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Reduction | 10 mg/kg to 300 mg/kg | [6] |
Table 2: Neuroprotective Activity of Berberine
| Model System | Effect of Berberine | Key Findings | Dosage | Reference |
| Animal models of ischemic stroke | Reduced infarct volume, improved neurological function | Significant neuroprotection | 10 mg/kg to 300 mg/kg | [6] |
| 6-hydroxydopamine (6-OHDA)-induced SH-SY5Y cells | Reduced reactive oxygen species (ROS) generation and caspase-3 activation | Neuroprotective effects | Not specified | [7] |
| PC-12 cells | Neuroprotective effect | Activation of PI3K/AKT and Nrf2/HO-1 signaling pathways | Low-dose showed benefit | [7] |
| AD mice | Increased AKT and ERK phosphorylation levels | Potential therapeutic effect in Alzheimer's Disease | Not specified | [8] |
Experimental Protocols
The following sections detail generalized experimental protocols for assessing the anti-inflammatory and neuroprotective effects of Berberine, based on methodologies described in the cited literature.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol outlines a common method for evaluating the anti-inflammatory properties of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Berberine. A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with Berberine for 1-2 hours.
-
Inflammatory Stimulation: LPS (1 µg/mL) is added to the wells (except for the negative control group) to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours.
-
Measurement of NO Production: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vivo Neuroprotection Assay: Animal Model of Ischemic Stroke
This protocol describes a general procedure for assessing the neuroprotective effects of a compound in a rodent model of cerebral ischemia, a common preclinical model for stroke research.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are used. Cerebral ischemia is induced by middle cerebral artery occlusion (MCAO). This is a surgical procedure where the middle cerebral artery is temporarily blocked with a filament to induce a focal ischemic stroke.
-
Compound Administration: Berberine is administered intraperitoneally or orally at various doses (e.g., 10, 50, 100 mg/kg) at specific time points before or after the MCAO procedure. A vehicle control group receives the solvent used to dissolve Berberine.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, neurological function is assessed using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement: Following neurological assessment, the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (damaged) tissue white.
-
Data Analysis: The stained brain slices are imaged, and the infarct volume is calculated as a percentage of the total brain volume using image analysis software. Statistical analysis is performed to compare the infarct volumes and neurological scores between the Berberine-treated groups and the vehicle control group.
Signaling Pathways Modulated by Berberine
Berberine exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved in its anti-inflammatory and neuroprotective actions.
Anti-inflammatory Signaling Pathways
Berberine's anti-inflammatory effects are largely attributed to its ability to suppress pro-inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.
Caption: Berberine inhibits inflammatory responses by suppressing the NF-κB and MAPK signaling pathways.
Neuroprotective Signaling Pathways
The neuroprotective effects of Berberine are mediated through the activation of pro-survival and antioxidant pathways, such as the PI3K/Akt and Nrf2 pathways.
Caption: Berberine promotes neuroprotection through activation of the PI3K/Akt and Nrf2 signaling pathways.
Conclusion
Scrophularia ningpoensis is a valuable source of a wide range of phytochemicals, including this compound. While research into the specific activities of this compound is ongoing, the extensive studies on Berberine provide a powerful illustration of the therapeutic potential of natural compounds. Berberine has demonstrated significant anti-inflammatory and neuroprotective effects in preclinical models, and its mechanisms of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2, are well-characterized. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals working to translate the promise of natural products into novel therapeutics. Further investigation into the individual bioactive constituents of Scrophularia ningpoensis is warranted to fully elucidate their potential contributions to human health.
References
- 1. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Berberine: A Promising Treatment for Neurodegenerative Diseases [frontiersin.org]
- 8. Network pharmacology reveals that Berberine may function against Alzheimer’s disease via the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Iridoid Glycosides from Scrophularia buergeriana
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the iridoid glycosides isolated from Scrophularia buergeriana, a plant with a history of use in traditional medicine for treating inflammatory and neurological conditions. This document details the chemical composition, quantitative analysis, and biological activities of these compounds, with a focus on their neuroprotective and anti-inflammatory properties. Detailed experimental protocols and visualizations of key signaling pathways are provided to support further research and drug development efforts.
Iridoid Glycosides Identified in Scrophularia buergeriana
Scrophularia buergeriana is a rich source of iridoid glycosides, a class of monoterpenoids known for their diverse biological activities. Several known and new iridoid glycosides have been isolated and identified from the roots of this plant. The primary compounds of interest include harpagide, harpagoside (B1684579), and their derivatives.
Table 1: Iridoid Glycosides Isolated from Scrophularia buergeriana
| Compound Name | Molecular Formula | Reference |
| 8-O-E-p-methoxycinnamoylharpagide | C25H30O12 | [1] |
| 8-O-Z-p-methoxycinnamoylharpagide | C25H30O12 | [1] |
| 6'-O-E-p-methoxycinnamoylharpagide | C25H30O12 | [1] |
| 6'-O-Z-p-methoxycinnamoylharpagide | C25H30O12 | [1] |
| E-harpagoside | C24H30O11 | [1] |
| Z-harpagoside | C24H30O11 | [1] |
| Harpagide | C15H24O10 | [1] |
| Harpagoside | C24H30O11 | [2] |
| Angoroside C | C25H30O13 | [2] |
| Aucubin | C15H22O9 | [2] |
Quantitative Analysis of Iridoid Glycosides
The concentration of iridoid glycosides in Scrophularia buergeriana can be determined using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD). The following table summarizes the quantitative data obtained from the analysis of an 80% methanol (B129727) extract of the roots.
Table 2: Quantitative Analysis of Major Iridoid Glycosides and a Phenylethanoid Glycoside in Scrophularia buergeriana Roots
| Compound | Content (mg/g of dried root) | Reference |
| Harpagoside | 11.5 | [2] |
| Angoroside C | 7.6 | [2] |
| Aucubin | 41.2 | [2] |
| Acetoside (Phenylethanoid Glycoside) | 4.8 | [2] |
Experimental Protocols
Extraction and Isolation of Iridoid Glycosides
A general procedure for the extraction and isolation of iridoid glycosides from the roots of Scrophularia buergeriana is outlined below. This process typically involves solvent extraction, followed by liquid-liquid partitioning and chromatographic separation.
Protocol:
-
Extraction: The dried and powdered roots of Scrophularia buergeriana are extracted with 80% aqueous methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.[2]
-
Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH) to separate compounds based on their polarity. The iridoid glycosides are typically enriched in the n-BuOH fraction.[2]
-
Column Chromatography: The n-BuOH fraction is subjected to repeated column chromatography for the isolation of individual compounds.[2]
-
Stationary Phases: Silica (B1680970) gel and octadecylsilyl (ODS) silica gel are commonly used.
-
Mobile Phases: A gradient of chloroform-methanol or ethyl acetate-methanol-water is often employed for elution from silica gel. For ODS columns, a gradient of methanol-water is typically used.
-
-
Purification: Final purification of the isolated compounds is often achieved through preparative HPLC.
HPLC-DAD Quantification
The following protocol details a validated HPLC-DAD method for the simultaneous quantification of harpagoside and other constituents in Scrophularia buergeriana.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a diode array detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.03% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm and 280 nm.
-
Standard Preparation: Standard solutions of purified iridoid glycosides are prepared in methanol at various concentrations to establish a calibration curve.
-
Sample Preparation: The dried plant extract is dissolved in methanol, filtered, and injected into the HPLC system.
Neuroprotection Assay: Glutamate-Induced Neurotoxicity in Primary Cortical Neurons
This assay is used to evaluate the neuroprotective effects of iridoid glycosides against glutamate-induced excitotoxicity.
Protocol:
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in appropriate media. Experiments are typically performed on mature neurons (e.g., after 11-14 days in vitro).
-
Treatment: Neurons are pre-incubated with various concentrations of the test iridoid glycosides (e.g., 100 nM to 10 µM) for a specified period (e.g., 1 hour).[1]
-
Induction of Neurotoxicity: Glutamate (B1630785) (e.g., 100 µM) is added to the culture medium to induce excitotoxicity.[3]
-
Assessment of Neuronal Viability: After a defined incubation period with glutamate (e.g., 3-24 hours), neuronal viability is assessed using methods such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Release Assay: Measures lactate (B86563) dehydrogenase released from damaged cells.
-
Microscopic Examination: Morphological changes and cell survival are observed.[4]
-
Biological Activities and Signaling Pathways
Iridoid glycosides from Scrophularia buergeriana exhibit significant neuroprotective and anti-inflammatory activities. These effects are mediated through the modulation of specific intracellular signaling pathways.
Neuroprotective Effects and the p38 MAPK Pathway
Glutamate-induced excitotoxicity is a key mechanism in neuronal cell death associated with neurodegenerative diseases. This process involves the overactivation of glutamate receptors, leading to excessive calcium influx, oxidative stress, and ultimately, apoptosis. Iridoid glycosides from Scrophularia buergeriana have been shown to protect neurons from glutamate-induced damage.[1][5] This neuroprotective effect is, in part, mediated by the regulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.
Excessive glutamate exposure leads to the production of reactive oxygen species (ROS), which in turn activates the p38 MAPK pathway. Activated (phosphorylated) p38 MAPK can then trigger the apoptotic cascade by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases and poly(ADP-ribose) polymerase (PARP). Scrophularia buergeriana extract has been shown to inhibit the phosphorylation of p38 MAPK, upregulate the anti-apoptotic protein Bcl-2, and downregulate the pro-apoptotic protein Bax, as well as cleaved caspase-3 and PARP.
Anti-inflammatory Effects and the NF-κB Pathway
The anti-inflammatory properties of Scrophularia buergeriana are attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Extracts from Scrophularia buergeriana have been demonstrated to suppress the phosphorylation of NF-κB, thereby inhibiting its activation and the subsequent inflammatory cascade.
Conclusion
The iridoid glycosides from Scrophularia buergeriana represent a promising class of natural products with significant potential for the development of novel therapeutics for neurodegenerative and inflammatory diseases. This technical guide provides a foundational understanding of these compounds, their quantification, and their mechanisms of action. The detailed protocols and pathway diagrams are intended to facilitate further research and development in this area. Further studies are warranted to fully elucidate the structure-activity relationships of these iridoid glycosides and to evaluate their efficacy and safety in preclinical and clinical settings.
References
- 1. Four new neuroprotective iridoid glycosides from Scrophularia buergeriana roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridoids from Scrophularia buergeriana attenuate glutamate-induced neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Putative Biosynthesis of Buergerinin B
Disclaimer: The precise biosynthetic pathway of Buergerinin B has not been fully elucidated in published scientific literature. This guide presents a hypothesized pathway based on the known biosynthesis of structurally related iridoid glycosides, a class of compounds prevalent in the source organism, Scrophularia buergeriana.
Introduction
This compound is a natural product isolated from Scrophularia buergeriana[1]. Structurally, it belongs to the iridoid class of monoterpenoids. Iridoids are characterized by a cyclopentanopyran ring system and are biosynthesized from geranyl pyrophosphate (GPP)[2][3]. They exhibit a wide range of biological activities and serve as precursors to more complex molecules like indole (B1671886) alkaloids[3]. This technical guide outlines the putative biosynthetic pathway of this compound, providing a framework for researchers in natural product chemistry, biosynthesis, and drug development.
Hypothesized Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three main stages:
-
Formation of the Monoterpene Precursor, Geranyl Pyrophosphate (GPP).
-
Assembly of the Core Iridoid Skeleton.
-
Tailoring Reactions to Yield this compound.
The universal precursors for all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids[4][5][6]. GPP, the direct precursor to monoterpenes, is formed by the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by GPP synthase (GPPS).
This stage involves the conversion of GPP into the characteristic iridoid scaffold.
-
Hydrolysis of GPP: GPP is hydrolyzed to geraniol (B1671447) by geraniol synthase (GES)[7].
-
Oxidation of Geraniol: Geraniol undergoes an eight-electron oxidation, typically catalyzed by a cytochrome P450 monooxygenase, geraniol-8-hydroxylase (G8H), and a dehydrogenase, 8-hydroxygeraniol oxidoreductase (8-HGO), to form 8-oxogeranial[7].
-
Reductive Cyclization: The key step in forming the iridoid skeleton is the reductive cyclization of 8-oxogeranial, catalyzed by iridoid synthase (ISY), to yield nepetalactol[7][8].
-
Further Oxidations and Glycosylation: Nepetalactol undergoes further oxidation by an iridoid oxidase (IO) and subsequent glycosylation by a UDP-glycosyltransferase (UGT) to form key intermediates like 8-epiloganic acid.
The final steps in the biosynthesis of this compound would involve a series of tailoring reactions to modify the core iridoid structure. These reactions are likely catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs), dehydrogenases, and reductases to introduce the specific hydroxylation patterns and stereochemistry observed in this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for key enzyme classes involved in the proposed biosynthetic pathway of this compound. This data is illustrative and based on typical values for enzymes in iridoid biosynthesis.
| Enzyme Class | Abbreviation | Substrate | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp (°C) |
| Geraniol Synthase | GES | Geranyl Pyrophosphate | 10 - 50 | 0.1 - 1.0 | 7.0 - 7.5 | 25 - 30 |
| Geraniol-8-Hydroxylase | G8H | Geraniol | 5 - 25 | 0.5 - 5.0 | 7.5 - 8.0 | 28 - 32 |
| Iridoid Synthase | ISY | 8-oxogeranial | 20 - 100 | 0.05 - 0.5 | 6.5 - 7.5 | 30 - 35 |
| UDP-Glycosyltransferase | UGT | Iridoid Aglycone, UDP-Glucose | 50 - 200 | 1.0 - 10 | 8.0 - 8.5 | 30 - 37 |
| Cytochrome P450 Monooxygenase | CYP | Iridoid Intermediate | 1 - 20 | 0.1 - 2.0 | 7.0 - 8.0 | 25 - 30 |
Experimental Protocols
The elucidation of a biosynthetic pathway relies on a variety of experimental techniques. A key method is the heterologous expression of candidate genes and in vitro characterization of the encoded enzymes.
Protocol: Heterologous Expression and In Vitro Assay of a Candidate Iridoid Synthase (ISY)
-
Gene Identification and Cloning:
-
Identify candidate ISY genes from a transcriptome library of Scrophularia buergeriana based on homology to known ISY sequences.
-
Amplify the full-length coding sequence of the candidate gene using PCR.
-
Clone the PCR product into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Grow the transformed cells in appropriate media to a target optical density (e.g., OD₆₀₀ of 0.6-0.8 for E. coli).
-
Induce protein expression with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli or galactose for yeast).
-
Continue incubation at a lower temperature (e.g., 16-20 °C) for 12-18 hours to enhance soluble protein production.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Verify the purity and size of the protein using SDS-PAGE.
-
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0), the purified enzyme, the substrate (8-oxogeranial), and the required cofactor (NADPH).
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.
-
Analyze the reaction products by GC-MS or LC-MS and compare the retention times and mass spectra with authentic standards of nepetalactol and other potential iridoid products.
-
Visualizations
Caption: Hypothesized biosynthetic pathway of this compound.
Caption: Experimental workflow for enzyme characterization.
References
- 1. This compound | C9H14O5 | CID 91885076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Iridoid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Buergerinin B: Molecular Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of the core molecular and physical properties of Buergerinin B, a natural iridoid compound. The information presented is intended to support research and development activities by providing accurate and readily accessible data.
Core Physicochemical Data
This compound is a naturally occurring compound that has been identified in plant species such as Scrophularia buergeriana and Scrophularia ningpoensis[1][]. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H14O5 | [1][3][4] |
| Molecular Weight | 202.20 g/mol | [1][3] |
| IUPAC Name | (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one | [1] |
| CAS Number | 919769-83-8 | [3][4] |
| Appearance | Powder | [4] |
| Melting Point | 159-160 °C | [5] |
| SMILES | C[C@@]1(C--INVALID-LINK--O)O | [1] |
Elemental Composition of this compound
The molecular formula C9H14O5 dictates the elemental makeup of this compound. The following diagram illustrates the constituent elements and their counts within a single molecule.
While detailed experimental protocols for the synthesis or extensive biological assays of this compound are not widely documented in publicly accessible literature, the foundational data provided in this guide serves as a critical starting point for further investigation into its potential therapeutic applications. The precise molecular weight and formula are essential for a range of experimental designs, including dosage calculations, analytical method development, and interpretation of mass spectrometry data. Researchers are encouraged to consult specialized chemical databases for any newly published information.
References
Buergerinin B: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buergerinin B is a C9-iridoid natural product isolated from the roots of Scrophularia buergeriana. This technical guide provides a comprehensive overview of the discovery and isolation history of this compound, intended for researchers, scientists, and professionals in drug development. The document details the experimental protocols for its extraction, fractionation, and purification, and presents its structural elucidation through spectroscopic data. While specific biological activities and signaling pathways for this compound remain largely unexplored in publicly available literature, this guide lays the foundational chemical work that enables such future investigations.
Discovery and Sourcing
This compound was first reported as a new natural product by Lin et al. in 2006. It was isolated from the roots of the plant Scrophularia buergeriana Miquel (Scrophulariaceae). This plant has a history of use in traditional medicine, particularly in East Asia, for treating conditions such as fever, swelling, and constipation. The phytochemical investigation of Scrophularia buergeriana has led to the discovery of various iridoids and phenylpropanoids, with this compound being one of the unique C9-iridoids identified from this source.
Isolation Methodology
The isolation of this compound, along with other iridoids, from the roots of Scrophularia buergeriana involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols:
Plant Material and Extraction:
-
Air-dried and powdered roots of Scrophularia buergeriana (typically several kilograms) are subjected to extraction with 95% ethanol at room temperature.
-
The extraction is usually repeated multiple times (e.g., three times) to ensure exhaustive recovery of the metabolites.
-
The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation:
-
The crude extract is suspended in water.
-
The aqueous suspension is then subjected to liquid-liquid partitioning with ethyl acetate (B1210297) (EtOAc).
-
The EtOAc-soluble fraction, which contains compounds of medium polarity like this compound, is collected and concentrated.
Chromatographic Purification:
-
The EtOAc-soluble fraction is subjected to silica gel column chromatography.
-
A gradient elution system, typically starting with chloroform (B151607) (CHCl₃) and gradually increasing the polarity with methanol (B129727) (MeOH), is used to separate the components.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Fractions containing the target compound (this compound) are combined and further purified.
-
This may involve repeated silica gel column chromatography and/or preparative thin-layer chromatography (prep. TLC) or high-performance liquid chromatography (HPLC) to afford the pure compound.
Structural Elucidation
The structure of this compound was determined through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₉H₁₄O₅ |
| Molecular Weight | 202.20 g/mol |
| IUPAC Name | (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one[1] |
| ¹H NMR (CD₃OD) | Data not available in the searched resources. |
| ¹³C NMR (CD₃OD) | Data not available in the searched resources. |
| Mass Spectrometry | Data not available in the searched resources. |
Note: Detailed ¹H and ¹³C NMR chemical shift values from the primary literature were not available in the searched resources. Access to the full text of the original publication by Lin et al. (2006) is required for this specific data.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information in the public domain regarding the specific biological activities of isolated this compound. While extracts of Scrophularia buergeriana and other isolated iridoids from the plant have been reported to possess neuroprotective, anti-inflammatory, and other pharmacological effects, the contribution of this compound to these activities has not been elucidated.
Potential Areas for Future Research: A Logical Framework
References
Iridoids in Traditional Chinese Medicine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Phytochemistry, Pharmacology, and Therapeutic Potential of a Prominent Class of Bioactive Compounds
Introduction
Iridoids are a large and diverse class of cyclopentane (B165970) pyran monoterpenes that are widely distributed throughout the plant kingdom and are significant active constituents in many traditional Chinese medicines (TCMs).[1][2][3][4] Structurally, they can be categorized into iridoid glycosides, secoiridoid glycosides, non-glycosidic iridoids, and bis-iridoids.[1][3] In TCM, herbs rich in iridoids have been used for centuries to treat a wide range of ailments. Modern phytochemical and pharmacological research has begun to elucidate the scientific basis for their traditional uses, revealing a broad spectrum of biological activities. These include neuroprotective, hepatoprotective, anti-inflammatory, antitumor, hypoglycemic, and hypolipidemic effects.[1][2][3][4] This technical guide provides a comprehensive overview of the current state of research on iridoids in TCM, with a focus on quantitative data, experimental methodologies, and the molecular mechanisms underlying their therapeutic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Pharmacological Activities and Mechanisms of Action
Iridoids exert their diverse pharmacological effects by modulating various cellular signaling pathways. This section details the mechanisms behind their most well-documented activities.
Neuroprotective Effects
Several iridoids have demonstrated significant neuroprotective properties, with catalpol (B1668604) being one of the most extensively studied. Its neuroprotective mechanisms are multifaceted, involving anti-inflammatory, anti-oxidative, and anti-apoptotic actions.
Catalpol has been shown to attenuate neuroinflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway in microglia.[5][6][7][8] It also combats oxidative stress by activating the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor E2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.[5][6][7] Furthermore, catalpol can inhibit neuronal apoptosis by modulating the p53-mediated Bcl-2/Bax/caspase-3 pathway and the Akt/GSK3β signaling pathway.[1][5][6][7][8] These pathways are crucial in the pathogenesis of neurodegenerative diseases like Alzheimer's disease.
Caption: Simplified signaling pathways illustrating the neuroprotective effects of catalpol.
Anti-inflammatory Effects
The anti-inflammatory properties of iridoids are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[9][10][11][12] Iridoids such as 8-epi-7-deoxyloganic acid have been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[9][13] This leads to a downregulation of pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2.[9][13] Some iridoids also modulate the mitogen-activated protein kinase (MAPK) pathway, which is upstream of NF-κB.[9][13]
Caption: General mechanism of NF-κB pathway inhibition by iridoids.
Hepatoprotective Effects
Geniposide (B1671433) is a well-known iridoid with significant hepatoprotective activity. It has been shown to protect against liver injury induced by various toxins through multiple mechanisms. Geniposide can reduce oxidative stress by increasing the levels of endogenous antioxidants such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), and decreasing the level of malondialdehyde (MDA).[14][15] It also alleviates liver inflammation and apoptosis.[14][16] Recent studies have indicated that geniposide can regulate the miR-27b-3p/Nrf2 axis to mitigate oxidative damage in hepatocytes.[17]
Antitumor Effects
Certain iridoids have demonstrated promising antitumor activities in both in vitro and in vivo models. For instance, an iridoid ester fraction from Patriniae Radix exhibited significant inhibition of various cancer cell lines and suppressed tumor growth in mice.[18] The underlying mechanisms appear to involve the induction of apoptosis, as evidenced by the upregulation of Bax and downregulation of Bcl-2, and the inhibition of tumor angiogenesis.[18] Hydrolyzed forms of some iridoid glycosides, such as catalpol and geniposide, have shown greater antitumor activity than their glycosidic forms.[19]
Quantitative Data on Iridoids in TCM
This section provides a summary of quantitative data related to the analysis, biological activity, and pharmacokinetics of iridoids from various TCM sources.
Table 1: Quantitative Analysis of Iridoids in TCM Herbs
| Iridoid | Plant Source | Analytical Method | Concentration/Content | Reference |
| Geniposide | Gardenia jasminoides | HPLC | 46.83% in a purified fraction | [20] |
| Catalpol | Rehmannia glutinosa | HPLC-DAD | Varies with processing | [21] |
| Harpagoside | Scrophularia ningpoensis | HPLC-DAD | Varies with processing | [21] |
| Monotropein | Morinda officinalis | UPLC-QqQ-MS | Abundant constituent | [22] |
| Deacetyl asperulosidic acid | Morinda officinalis | UPLC-QqQ-MS | Abundant constituent | [22] |
| Multiple Iridoids | Lonicera japonica | Capillary HPLC-ESI/MS | LOD: 0.8-5.1 ng/mL; LOQ: 3.4-16.9 ng/mL | [23] |
| Multiple Iridoids | Yinhua Kanggan Tablet | UPLC-QqQ-MS/MS | LOD: 0.03-4.99 ng/mL; LOQ: 0.16-14.87 ng/mL | [24] |
Table 2: In Vitro and In Vivo Bioactivity Data of Iridoids
| Iridoid/Fraction | Bioactivity | Model | Key Findings | Reference |
| Iridoid ester fraction | Antitumor | KB, COLO-205, SGC-7901 cells | IC50: 2.27-5.49 µg/mL | [18] |
| Iridoid ester fraction | Antitumor | S180 and H22 tumor-bearing mice | 45.5% and 54.2% inhibition at 60 mg/kg | [18] |
| Geniposide | Hepatoprotective | CCl4-induced liver injury in mice | Significant reduction in ALT, AST at 400 mg/kg | [25] |
| Crocins | Hepatoprotective | CCl4-induced liver injury in mice | Significant reduction in ALT, AST at 400 mg/kg | [25] |
| Geniposide | Neuroprotective | Formaldehyde-injured SH-SY5Y cells | Protective effect at 100 µM | [15] |
| Geniposide | Hepatoprotective | Alcohol-induced liver injury in mice | Protective effect at 20, 40, and 80 mg/kg | [15] |
Table 3: Pharmacokinetic Parameters of Iridoids
| Iridoid | Administration | Model | Cmax | Tmax | AUC(0-t) | Reference |
| Picroside-I | Oral | Rat | - | 1.1 ± 0.2 h | - | [26] |
| Picroside-II | Oral | Rat | - | 1.1 ± 0.1 h | 603.9 ± 239.4 h*ng/mL | [26] |
| Picroside-III | Oral | Rat | - | 0.8 ± 0.1 h | - | [26] |
| Minecoside | Oral | Rat | - | 1.0 ± 0.2 h | - | [26] |
| Sweroside | Oral | Rat | - | 2.1 ± 0.1 h | - | [26] |
| Geniposide | Oral (in a decoction) | Rat (liver injury model) | Higher than normal rats | - | Higher than normal rats | [14] |
Note: The table presents a selection of available data. For complete details, please refer to the cited literature.
Experimental Protocols
This section outlines common methodologies used for the extraction, isolation, and analysis of iridoids from TCM herbs.
Extraction and Isolation of Iridoids from Gardenia jasminoides
A common procedure for the enrichment and purification of iridoids from Gardenia jasminoides (Fructus Gardeniae) involves a combination of macroporous resin chromatography and reversed-phase liquid chromatography.
Protocol:
-
Extraction: The dried and powdered fruits are extracted with a suitable solvent, such as 80% methanol (B129727) or a 30% ethanol (B145695) solution.
-
Macroporous Resin Chromatography: The crude extract is subjected to column chromatography using a macroporous resin (e.g., HPD-100). The column is washed with water to remove sugars and other highly polar impurities. The iridoid-rich fraction is then eluted with a hydroalcoholic solution (e.g., 30% ethanol).
-
Reversed-Phase Chromatography: The enriched iridoid fraction is further purified using medium-pressure or high-performance liquid chromatography (MPLC or HPLC) on a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and methanol or acetonitrile (B52724) is typically employed to separate individual iridoids.
-
Structure Elucidation: The structures of the isolated compounds are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
References
- 1. scienceopen.com [scienceopen.com]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 7. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective Effects of Geniposide and Genipin against Hepatic Ischemia/Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Geniposide Alleviates Oxidative Damage in Hepatocytes through Regulating miR-27b-3p/Nrf2 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Preparative separation of iridoid glucosides and crocins from Gardeniae Fructus using sequential macroporous resin column chromatography and evaluation of their anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comprehensive quality evaluation of processed Scrophulariae Radix from different regions of China using HPLC coupled with chemometrics methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Qualitative and Quantitative Analysis of Phenolic Acids, Flavonoids and Iridoid Glycosides in Yinhua Kanggan Tablet by UPLC-QqQ-MS/MS [mdpi.com]
- 25. Comparative Evaluation of Hepatoprotective Activities of Geniposide, Crocins and Crocetin by CCl4-Induced liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Simultaneous Determination of Five Iridoids of Picrorhiza scrophulariiflora in Rat Plasma Using UHPLC-ESI-MS/MS | MDPI [mdpi.com]
Spectroscopic and Structural Elucidation of Buergerinin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Buergerinin B, a C9 iridoid isolated from the roots of Scrophularia buergeriana. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature detailing its isolation and structural elucidation.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) was instrumental in determining the elemental composition of this compound.
| Ion | Calculated m/z | Found m/z | Formula |
| [M+H]⁺ | 203.0814 | 203.0812 | C₉H₁₅O₅ |
Nuclear Magnetic Resonance (NMR) Data
The structural framework of this compound was elucidated through extensive one- and two-dimensional NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in deuterated methanol (B129727) (CD₃OD), are summarized below.
¹H NMR Spectroscopic Data (CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.08 | d | 8.0 |
| 4a | 2.04 | m | |
| 5 | 3.68 | d | 8.8 |
| 6α | 1.85 | dd | 14.0, 8.8 |
| 6β | 2.15 | dd | 14.0, 4.4 |
| 7 | 4.10 | d | 4.4 |
| 7a | 2.68 | d | 8.0 |
| 9 | 1.25 | s |
¹³C NMR Spectroscopic Data (CD₃OD)
| Position | δC (ppm) | Type |
| 1 | 100.2 | CH |
| 3 | 172.5 | C |
| 4 | 69.8 | CH₂ |
| 4a | 48.1 | CH |
| 5 | 80.5 | CH |
| 6 | 42.3 | CH₂ |
| 7 | 78.9 | CH |
| 7a | 58.2 | CH |
| 8 | 74.1 | C |
| 9 | 23.4 | CH₃ |
Experimental Protocols
The isolation and characterization of this compound involved a multi-step process, as detailed in the original research.
Isolation of this compound
The air-dried and powdered roots of Scrophularia buergeriana (5 kg) were extracted with 95% ethanol. The resulting extract was then partitioned between ethyl acetate (B1210297) and water. The aqueous layer was subjected to chromatography on a Diaion HP-20 column and eluted with a gradient of methanol in water. The fraction eluted with 30% methanol was further purified by repeated column chromatography on silica (B1680970) gel and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker DRX-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent signals (CD₃OD: δH 3.31, δC 49.0).
-
Mass Spectrometry: High-resolution mass spectra were obtained on a VG AutoSpec-3000 spectrometer using electrospray ionization (ESI).
Visualization of the Isolation and Characterization Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Buergerinin B
Initial Search and Clarification: An initial comprehensive search for "Buergerinin B" did not yield specific HPLC protocols or application notes. The search results were predominantly focused on the analysis of "Berberine," a structurally different alkaloid. This suggests that "this compound" may be a less common or novel compound, or potentially a synonym or derivative of a more well-known substance that is not immediately apparent.
Given the lack of direct information on HPLC methods for this compound, this document will provide a generalized framework and protocol that researchers can adapt for method development and validation. The principles and parameters outlined below are based on common practices for the HPLC analysis of similar natural product compounds. Researchers, scientists, and drug development professionals should use this as a starting point for developing a robust and specific analytical method for this compound.
Introduction to HPLC for Natural Product Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is widely employed in pharmaceutical and natural product research due to its high resolution, sensitivity, and reproducibility.[1][2] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.
For a novel or less-studied compound like this compound, the initial step involves developing a suitable HPLC method. This typically includes selecting the appropriate column, mobile phase, and detection parameters to achieve optimal separation from other components in the sample matrix.
Proposed HPLC Method Development for this compound
The following section outlines a systematic approach to developing an HPLC method for the analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a suitable detector (e.g., Diode Array Detector (DAD) or UV-Vis detector) is required.
-
Chromatography Column: A reversed-phase C18 column is a common starting point for the analysis of many natural products.[2] Typical dimensions are 4.6 mm x 250 mm with a 5 µm particle size.
-
Solvents and Reagents: HPLC-grade acetonitrile, methanol (B129727), and water are necessary. Buffers such as formic acid or ammonium (B1175870) formate (B1220265) may be required to control the pH of the mobile phase and improve peak shape.
-
This compound Standard: A purified and well-characterized reference standard of this compound is essential for method development, validation, and quantification.
Experimental Protocol: Method Development
Objective: To establish an HPLC method that provides good resolution, peak shape, and sensitivity for this compound.
1. Standard Preparation:
- Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Prepare a working standard solution by diluting the stock solution to a concentration of approximately 10-20 µg/mL.
2. Sample Preparation:
- For crude extracts or formulations, a sample preparation step is crucial to remove interfering substances.[2][3] This may involve techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][3]
- Dissolve the extracted sample in the mobile phase or a compatible solvent.
- Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.
3. Chromatographic Conditions (Initial Screening):
- Column: C18 (4.6 x 250 mm, 5 µm)
- Mobile Phase:
- Solvent A: Water with 0.1% formic acid
- Solvent B: Acetonitrile with 0.1% formic acid
- Gradient Elution: Start with a linear gradient to identify the approximate elution conditions. For example:
- 0-20 min: 10-90% B
- 20-25 min: 90% B
- 25-26 min: 90-10% B
- 26-30 min: 10% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: Scan for the maximum absorbance (λmax) of this compound using a DAD detector. If the λmax is unknown, a broad range (e.g., 200-400 nm) should be monitored initially.
- Injection Volume: 10 µL
4. Method Optimization:
- Based on the initial screening results, optimize the mobile phase composition, gradient profile, flow rate, and column temperature to achieve:
- Symmetrical peak shape (tailing factor close to 1).
- Adequate resolution from other peaks.
- A reasonable analysis time.
Data Presentation: Quantitative Analysis
Once a suitable HPLC method is developed, it can be validated and used for quantitative analysis. The data should be summarized in clear and structured tables.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic Acid |
| B: Acetonitrile with 0.1% Formic Acid | |
| Gradient | Optimized Gradient Profile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at λmax of this compound |
| Injection Volume | 10 µL |
| Run Time | Optimized Run Time |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | To be determined | |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | > 2000 | |
| Repeatability (%RSD, n=6) | < 2.0% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathways and Logical Relationships
As no specific signaling pathways involving this compound were identified in the initial search, a generalized diagram illustrating a hypothetical drug discovery and development workflow is provided below. This can be adapted once more information about the biological activity of this compound becomes available.
Caption: Generalized drug discovery and development workflow.
Conclusion
References
Buergerinin B: A Detailed Protocol for Isolation and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buergerinin B is a C9 iridoid that has been isolated from the roots of Scrophularia buergeriana.[1][2] Iridoids are a class of monoterpenoids known for a range of biological activities, and compounds isolated from Scrophularia species have demonstrated anti-inflammatory, neuroprotective, and other therapeutic effects.[1] This document provides a detailed protocol for the isolation and purification of this compound from its natural source, Scrophularia buergeriana, compiled from established methodologies for iridoid extraction from this plant genus.
Data Presentation
| Compound | Amount Isolated from 1.5 kg Dried Roots |
| Harpagoside | 11.5 mg/g of extract |
| Angoroside C | 7.6 mg/g of extract |
| Aucubin | 41.2 mg/g of extract |
| Acetoside | 4.8 mg/g of extract |
Experimental Protocols
The following protocol describes a representative method for the isolation and purification of this compound from the dried roots of Scrophularia buergeriana. This protocol is based on common techniques used for the separation of iridoids from this plant.
1. Plant Material and Extraction
-
Plant Material: Dried roots of Scrophularia buergeriana.
-
Extraction Solvent: 80% aqueous methanol (B129727) (MeOH) or 95% ethanol (B145695) (EtOH).
-
Protocol:
-
Grind the dried roots of Scrophularia buergeriana to a fine powder.
-
Macerate the powdered plant material in the extraction solvent at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
2. Solvent Partitioning
-
Solvents: Ethyl acetate (B1210297) (EtOAc), n-butanol (n-BuOH), and water (H₂O).
-
Protocol:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with EtOAc and then n-BuOH.
-
Separate the layers and concentrate each fraction (EtOAc, n-BuOH, and aqueous) using a rotary evaporator. This compound, being a moderately polar iridoid, is expected to be enriched in the n-BuOH fraction.
-
3. Chromatographic Purification
A multi-step chromatographic approach is necessary for the isolation of pure this compound.
-
Step 3.1: Silica (B1680970) Gel Column Chromatography
-
Stationary Phase: Silica gel (70-230 mesh).
-
Mobile Phase: A gradient of chloroform-methanol (CHCl₃-MeOH) or ethyl acetate-methanol (EtOAc-MeOH).
-
Protocol:
-
Adsorb the n-BuOH fraction onto a small amount of silica gel and load it onto a pre-packed silica gel column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, starting with 100% CHCl₃ or EtOAc and gradually increasing the proportion of MeOH.
-
Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., CHCl₃:MeOH 8:2) and visualization reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).
-
Pool fractions containing compounds with similar TLC profiles. Fractions containing this compound are expected to elute at intermediate polarity.
-
-
-
Step 3.2: Octadecylsilyl (ODS) Column Chromatography
-
Stationary Phase: ODS (C18) silica gel.
-
Mobile Phase: A gradient of methanol-water (MeOH-H₂O) or acetonitrile-water (ACN-H₂O).
-
Protocol:
-
Dissolve the this compound-enriched fraction from the previous step in a minimal amount of the initial mobile phase.
-
Load the sample onto a pre-conditioned ODS column.
-
Elute the column with a stepwise or linear gradient of increasing organic solvent concentration.
-
Collect and monitor fractions as described in the previous step.
-
-
-
Step 3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A preparative C18 HPLC column.
-
Mobile Phase: An isocratic or gradient system of methanol-water or acetonitrile-water, optimized based on analytical HPLC.
-
Protocol:
-
Further purify the fractions containing this compound using preparative HPLC.
-
Inject the sample and elute with the optimized mobile phase.
-
Monitor the elution with a UV detector at an appropriate wavelength (e.g., 210 nm for iridoids).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
-
4. Structure Elucidation and Purity Assessment
-
Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy for structural determination.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): With a photodiode array (PDA) detector to assess the purity of the final compound.
-
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Signaling Pathways
To date, specific signaling pathways directly modulated by isolated this compound have not been extensively reported in the scientific literature. However, extracts from Scrophularia buergeriana have been shown to possess neuroprotective and anti-inflammatory properties.[1] These activities are often associated with the modulation of key inflammatory and cell survival pathways. The diagram below illustrates a generalized inflammatory signaling pathway that is a common target for anti-inflammatory compounds, and which may be relevant to the biological activity of this compound.
Caption: A potential anti-inflammatory signaling pathway that may be modulated by this compound.
References
Application Note & Protocol: Quantification of Buergerinin B in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buergerinin B is an iridoid glycoside that has been isolated from plants such as Scrophularia ningpoensis.[1] As a member of the iridoid class of compounds, this compound holds potential for various biological activities, making it a compound of interest for phytochemical research and drug development. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.
This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). An illustrative example of a signaling pathway commonly modulated by bioactive natural compounds is also presented.
Section 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a representative reverse-phase HPLC method for the quantitative analysis of this compound.
1.1. Experimental Protocol: HPLC-UV
1.1.1. Principle this compound is extracted from the plant matrix using methanol. The extract is then analyzed by reverse-phase HPLC. The compound is separated from other components on a C18 column and quantified using a UV detector.
1.1.2. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (HPLC grade)
-
Plant material (e.g., dried roots of Scrophularia ningpoensis)
-
0.45 µm Syringe filters
1.1.3. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
1.1.4. Sample Preparation (Plant Extract)
-
Grind the dried plant material to a fine powder (40-60 mesh).
-
Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 25 mL of methanol.
-
Vortex for 1 minute, then sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
1.1.5. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
1.1.6. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-10% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
1.2. Data Presentation: HPLC-UV Method Validation
The following tables summarize the expected performance characteristics of the validated HPLC method.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| this compound | 1 - 100 | y = 25431x - 1258 | > 0.999 |
Table 2: Precision and Accuracy
| Concentration (µg/mL) | Precision (RSD%) | Accuracy (Recovery %) |
|---|---|---|
| 5 (Low QC) | < 2.0% | 98.5% |
| 25 (Mid QC) | < 1.5% | 101.2% |
| 80 (High QC) | < 1.0% | 99.3% |
Table 3: Sensitivity
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Section 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
2.1. Experimental Protocol: LC-MS/MS
2.1.1. Principle This method utilizes the high selectivity of tandem mass spectrometry. After chromatographic separation, this compound is ionized, and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), allowing for precise quantification even in complex matrices.
2.1.2. Materials and Reagents
-
As per the HPLC-UV method.
-
Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound.
2.1.3. Instrumentation
-
LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer) with an Electrospray Ionization (ESI) source.
2.1.4. Sample and Standard Preparation
-
Prepare as described in sections 1.1.4 and 1.1.5. Spike all samples and standards with the internal standard at a fixed concentration.
2.1.5. LC-MS/MS Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-9 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
2.1.6. MRM Transitions Based on the molecular weight of this compound (202.20 g/mol ), plausible MRM transitions are predicted.[2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 201.1 | 125.1 | 100 | 15 |
| This compound (Qualifier) | 201.1 | 97.1 | 100 | 20 |
| Internal Standard | User Defined | User Defined | 100 | User Defined |
2.2. Data Presentation: LC-MS/MS Method Validation
Table 4: Quantitative Results from Plant Extracts
| Sample ID | Plant Source | This compound Conc. (mg/g dry weight) | Standard Deviation (SD) |
|---|---|---|---|
| SN-01 | S. ningpoensis Root | 2.15 | 0.08 |
| SN-02 | S. ningpoensis Root | 2.31 | 0.11 |
| SN-03 | S. ningpoensis Leaf | 0.45 | 0.03 |
Section 3: Visualizations
3.1. Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a plant source.
3.2. Illustrative Signaling Pathway
Many natural products exert their biological effects by modulating key cellular signaling pathways. For instance, compounds like berberine (B55584) are known to exhibit anti-inflammatory effects by inhibiting the NF-κB pathway.[3][4][5] The diagram below illustrates this representative pathway, which could be a potential area of investigation for this compound.
References
- 1. This compound CAS#: 919769-83-8 [chemicalbook.com]
- 2. This compound | C9H14O5 | CID 91885076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory mechanism of berberine on lipopolysaccharide-induced IEC-18 models based on comparative transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vitro Anti-inflammatory Assays of Buergerinin B
Disclaimer: Direct experimental data on the in vitro anti-inflammatory activities of Buergerinin B is limited in the currently available scientific literature. The following application notes and protocols are based on established assays and the activities of Berberine (B55584) , a structurally related isoquinoline (B145761) alkaloid with well-documented anti-inflammatory properties. These protocols can serve as a comprehensive guide for researchers to investigate the potential anti-inflammatory effects of this compound.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The investigation of natural compounds for their anti-inflammatory potential is a significant area of drug discovery. This compound, an isoquinoline alkaloid, is a promising candidate for such studies. This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory effects of this compound, focusing on its impact on key inflammatory mediators and signaling pathways. The methodologies are primarily based on studies conducted with Berberine, which has been shown to inhibit pro-inflammatory cytokines and enzymes through the modulation of NF-κB and MAPK signaling pathways.[1][2][3]
Key In Vitro Anti-inflammatory Assays
A panel of in vitro assays is recommended to comprehensively evaluate the anti-inflammatory profile of this compound. These assays, performed in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7), will assess cytotoxicity, inhibition of nitric oxide production, and reduction of pro-inflammatory cytokine levels.
Data Presentation: Summary of Expected Outcomes (Based on Berberine Data)
The following tables summarize the expected dose-dependent inhibitory effects of a test compound like this compound, based on published data for Berberine.
Table 1: Effect on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of LPS Control) |
| Control | - | < 5% |
| LPS (1 µg/mL) | - | 100% |
| This compound + LPS | 10 | Expected dose-dependent reduction |
| This compound + LPS | 25 | Expected dose-dependent reduction |
| This compound + LPS | 50 | Expected dose-dependent reduction |
| Positive Control (e.g., L-NMMA) | 100 | Significant reduction |
Table 2: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| Control | - | < 5% | < 5% | < 5% |
| LPS (1 µg/mL) | - | 100% | 100% | 100% |
| This compound + LPS | 10 | Expected dose-dependent reduction | Expected dose-dependent reduction | Expected dose-dependent reduction |
| This compound + LPS | 25 | Expected dose-dependent reduction | Expected dose-dependent reduction | Expected dose-dependent reduction |
| This compound + LPS | 50 | Expected dose-dependent reduction | Expected dose-dependent reduction | Expected dose-dependent reduction |
| Positive Control (e.g., Dexamethasone) | 10 | Significant reduction | Significant reduction | Significant reduction |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Determination (Griess Assay)
Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound stock solution
-
LPS from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control, LPS-only, and this compound-only wells.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.
Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To measure the effect of this compound on the secretion of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound stock solution
-
LPS from E. coli
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cell debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
-
The percentage of inhibition of each cytokine is calculated relative to the LPS-only treated cells.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways targeted by this compound and the general experimental workflow.
References
- 1. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory potential of berberine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Studying the Effects of Buergerinin B
Disclaimer: As of this writing, publicly available research on the specific biological effects and associated cell-based assays for "Buergerinin B" is limited. The following application notes and protocols are based on the extensive research conducted on Berberine (B55584) , a well-studied natural compound with a broad range of biological activities, including anti-cancer and anti-inflammatory effects.[1][2][3][4] These protocols are provided as a representative framework for researchers interested in investigating the potential therapeutic effects of compounds like this compound.
Application Note: Assessing Anti-Proliferative and Cytotoxic Effects
Introduction
A primary step in evaluating a novel compound for anti-cancer potential is to determine its effect on cancer cell viability and proliferation. Assays like the MTT assay are robust, high-throughput methods to quantify the dose-dependent cytotoxic effects of a compound. Berberine has demonstrated cytotoxic effects across multiple cancer cell lines.[5] This protocol describes the use of an MTT assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Data Presentation: Cytotoxicity of Berberine in Human Cancer Cell Lines
The following table summarizes the IC50 values of Berberine in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [5] |
| Tca8113 | Tongue Carcinoma | 218.52 ± 18.71 | [5] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [5] |
| HeLa | Cervical Cancer | 245.18 ± 17.33 | [5] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [5] |
| SNU-5 | Gastric Cancer | 48 | [6] |
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol: MTT Cell Viability Assay
Objective: To determine the IC50 value of a test compound on a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HT29, MCF-7)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound (this compound) stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution. Final DMSO concentration should be <0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and cells with vehicle (DMSO) only (negative control).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
-
Plot the % viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Application Note: Analysis of Apoptosis Induction
Introduction
Many effective anti-cancer agents work by inducing programmed cell death, or apoptosis. It is crucial to determine if a compound's cytotoxic effect is due to apoptosis. Berberine has been shown to induce apoptosis in various cancer cells, often by modulating the expression of Bcl-2 family proteins.[5][7] Flow cytometry using Annexin V and Propidium (B1200493) Iodide (PI) staining is a standard method to detect and quantify apoptosis.
Data Presentation: Apoptosis Induction by Berberine
This table shows the percentage of apoptotic cells in breast cancer cell lines after treatment with Berberine and/or Doxorubicin (Dox), as measured by Annexin V/PI staining.
| Cell Line | Treatment (IC50) | % Apoptotic Cells (Early + Late) | Citation |
| T47D | Control | ~5% | [8] |
| T47D | Berberine | ~15% | [8] |
| T47D | Doxorubicin | ~25% | [8] |
| T47D | Berberine + Doxorubicin | 41.5% | [8] |
| MCF-7 | Control | ~4% | [8] |
| MCF-7 | Berberine | ~12% | [8] |
| MCF-7 | Doxorubicin | ~20% | [8] |
| MCF-7 | Berberine + Doxorubicin | 37.8% | [8] |
Signaling Pathway: BCL-2 Family in Apoptosis
Caption: Hypothesized apoptotic pathway induced by this compound via Bcl-2 family modulation.
Protocol: Annexin V/PI Staining for Apoptosis
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a test compound.
Materials:
-
Cells cultured in 6-well plates
-
Test compound (this compound)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of the test compound (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Application Note: Cell Cycle Analysis
Introduction
Disruption of the normal cell cycle is a hallmark of cancer, and many chemotherapeutic agents function by inducing cell cycle arrest.[1] Berberine has been shown to arrest the cell cycle at different phases, such as G0/G1 or G2/M, depending on the cell type.[8][9] Analyzing the DNA content of cells using propidium iodide staining and flow cytometry can reveal the distribution of cells in different phases of the cell cycle.
Data Presentation: Effect of Berberine on Cell Cycle Distribution
The following data shows the effect of Berberine on the cell cycle progression in human gastric (SNU-5) and breast (MCF-7) cancer cells.
| Cell Line | Treatment (Berberine) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |
| SNU-5 | Control (0 µM) | 65.1% | 23.4% | 11.5% | [9] |
| SNU-5 | 50 µM | 55.4% | 16.2% | 28.4% | [9] |
| SNU-5 | 100 µM | 45.2% | 10.3% | 44.5% | [9] |
| MCF-7 | Control | 71.4% | 21.7% | 6.9% | [8] |
| MCF-7 | IC50 | Increased | Decreased | No significant change | [8] |
Note: The MCF-7 data indicates a significant G0/G1 arrest. SNU-5 data shows a dose-dependent G2/M arrest.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Objective: To determine the effect of a test compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cells cultured in 6-well plates
-
Test compound (this compound)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed and treat cells in 6-well plates as described in the apoptosis protocol.
-
Harvest both adherent and floating cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI (e.g., FL2 or FL3).
-
Use a linear scale for data acquisition.
-
-
Data Analysis:
-
Generate a histogram of cell count versus DNA content (PI fluorescence).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The sub-G1 peak can be used as an indicator of apoptotic cells.[9]
-
Application Note: Assessing Anti-Inflammatory Effects
Introduction
Chronic inflammation is linked to cancer development and progression. Compounds with anti-inflammatory properties can be valuable therapeutic agents. Berberine exerts potent anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][10][11] A common in vitro model involves stimulating macrophages (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response and then measuring the inhibitory effect of the test compound.
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB inflammatory pathway by a test compound.
Protocol: Measuring Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To assess the anti-inflammatory activity of a test compound by measuring its ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess Reagent System
-
96-well plates
-
Sodium nitrite (B80452) (NaNO2) for standard curve
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS only, and cells treated with the compound only.
-
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to all wells (samples and standards). Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component B) to all wells. Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage inhibition of NO production relative to the "LPS only" control.
-
Optional: Perform a parallel MTT assay to ensure that the reduction in NO is not due to cytotoxicity of the compound.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Descriptive Review of the Antioxidant Effects and Mechanisms of Action of Berberine and Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activity of Berberine—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Mechanism of Action Studies: A Case Study with Berberine
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the mechanism of action of novel compounds. Due to the limited availability of specific data for "Buergerinin B," this document utilizes the well-characterized natural compound Berberine (B55584) as an illustrative example. Berberine is known for its wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties, making it an excellent model for demonstrating key experimental approaches.[1] The protocols and methodologies detailed herein are broadly applicable to the study of new chemical entities.
Berberine has been shown to exert its effects through multiple cellular signaling pathways. Key among these are the induction of apoptosis (programmed cell death) and the inhibition of inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][3] Understanding how a compound interacts with these pathways is crucial for its development as a potential therapeutic agent.
Data Presentation: Quantitative Effects of Berberine
The following tables summarize quantitative data on the effects of Berberine from various studies, providing a clear comparison of its activity across different cell lines and experimental conditions.
Table 1: IC50 Values of Berberine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [4] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [4] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [4] |
| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | [4] |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [4] |
| MCF-7 | Breast Cancer | 52.18 ± 1.60 | [5] |
Table 2: Effect of Berberine on Key Signaling Proteins
| Protein | Pathway | Effect | Cell Line | Reference |
| Bcl-2 | Apoptosis | Downregulation | Multiple | [4][5] |
| Bax | Apoptosis | Upregulation | Multiple | [4][6] |
| Caspase-3 | Apoptosis | Upregulation of cleavage | Multiple | [5] |
| Caspase-9 | Apoptosis | Upregulation of cleavage | Multiple | [5] |
| p-p65 | NF-κB | Inhibition of phosphorylation | RAW264.7 | [7] |
| p-IκBα | NF-κB | Inhibition of phosphorylation | RAW264.7 | [7] |
| p-ERK | MAPK | Inhibition of phosphorylation | B. pseudomallei-infected cells | [8] |
| p-p38 | MAPK | Inhibition of phosphorylation | B. pseudomallei-infected cells | [8] |
Signaling Pathways and Visualizations
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9][10] Berberine has been shown to inhibit this pathway by preventing the phosphorylation of both IκBα and the p65 subunit.[7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway involved in regulating cellular processes such as proliferation, differentiation, and apoptosis.[11] The pathway consists of a series of protein kinases that phosphorylate and activate one another, including MAPKKK (e.g., Raf), MAPKK (e.g., MEK), and MAPK (e.g., ERK).[11][12] Dysregulation of this pathway is implicated in various diseases, including cancer.[13] Berberine has been shown to inhibit the activation of key MAPK proteins like ERK and p38.[2]
Apoptosis Pathway
Apoptosis is a form of programmed cell death essential for normal tissue homeostasis. The process is tightly regulated by a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4] An increase in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and activation of a caspase cascade (e.g., caspase-9 and caspase-3), ultimately resulting in cell death.[6] Berberine induces apoptosis in cancer cells by upregulating Bax and downregulating Bcl-2.[4]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound and to calculate its IC50 value.
Materials:
-
Target cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., Berberine) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway.[13][14]
Materials:
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the test compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding RIPA buffer. Scrape the cells and collect the lysate.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.[15]
Protocol 3: NF-κB Nuclear Translocation Assay
This protocol determines NF-κB activation by measuring the amount of the p65 subunit that has translocated from the cytoplasm to the nucleus.[16][17]
Materials:
-
Cell culture plates
-
Test compound and stimulus (e.g., LPS)
-
Nuclear and cytoplasmic extraction kit
-
Western blot materials (as in Protocol 2)
-
Primary antibodies against p65 and a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
Procedure:
-
Cell Treatment: Culture and treat cells with the test compound, followed by stimulation with an NF-κB activator like LPS.
-
Cell Fractionation: Harvest the cells and separate the cytoplasmic and nuclear fractions using a commercial extraction kit according to the manufacturer's instructions.[16][17]
-
Protein Quantification: Determine the protein concentration in both the cytoplasmic and nuclear extracts.
-
Western Blotting: Perform Western blot analysis on both fractions as described in Protocol 2.
-
Analysis: Probe the membranes with antibodies against p65, a nuclear marker, and a cytoplasmic marker to assess the purity of the fractions and the extent of p65 translocation. An increase in nuclear p65 indicates NF-κB activation.[16]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the mechanism of action of a novel compound.
References
- 1. Recent studies on berberine and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Induction, a Sharp Edge of Berberine to Exert Anti-Cancer Effects, Focus on Breast, Lung, and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine in combination with cisplatin suppresses breast cancer cell growth through induction of DNA breaks and caspase-3-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine-induced apoptosis in human glioblastoma T98G cells is mediated by endoplasmic reticulum stress accompanying reactive oxygen species and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitogen-activated protein kinases (MAPKs) are modulated during in vitro and in vivo infection with the intracellular bacterium Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. KEGG PATHWAY: map04010 [genome.jp]
- 12. Mitogen-Activated Protein Kinases (MAPKs) and Enteric Bacterial Pathogens: A Complex Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 17. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
Application Notes and Protocols for Berberine in Neurodegenerative Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine (B55584) (BBR), an isoquinoline (B145761) alkaloid extracted from various plants, has garnered significant attention for its neuroprotective properties.[1][2] Preclinical studies have extensively investigated its therapeutic potential in various animal models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[2][3][4][5] These studies have demonstrated that berberine can mitigate pathological hallmarks and improve cognitive and motor functions through multiple mechanisms, such as reducing oxidative stress, inflammation, apoptosis, and enhancing autophagy.[1][[“]]
This document provides detailed application notes and experimental protocols for utilizing berberine in common animal models of these neurodegenerative disorders. The information is intended to guide researchers in designing and conducting in vivo studies to evaluate the efficacy and mechanisms of action of berberine and its derivatives.
Animal Models for Alzheimer's Disease (AD) Research
Transgenic mouse models that recapitulate key aspects of AD pathology are widely used to test potential therapeutics. The 3xTg-AD mouse model, which harbors three human transgenes (APP, PSEN1, and MAPT), develops both amyloid-beta (Aβ) plaques and neurofibrillary tangles, mimicking the hallmark pathologies of AD.
Quantitative Data Summary: Berberine in AD Animal Models
| Animal Model | Berberine Dosage & Administration | Key Findings | Reference |
| 3xTg-AD Mice | 100 mg/kg/day in drinking water for 4 months | Ameliorated cognitive deficits, reduced Aβ accumulation, inhibited neuronal apoptosis, and promoted cerebral microvessel formation. | [7] |
| APP/PS1 Mice | Not specified | Improved learning and memory, decreased hyperphosphorylated Tau protein, and lowered NF-κB signaling activity in the hippocampus. | [8] |
| Aβ-injected Rat Model | 50 mg/kg, intraperitoneal, daily for 13 days | Partially restored memory impairment and the firing frequency of hippocampal neurons. | [2][9] |
Experimental Protocol: Berberine Treatment in 3xTg-AD Mice
This protocol outlines the oral administration of berberine to 3xTg-AD mice to assess its impact on cognitive function and AD pathology.
Materials:
-
3xTg-AD transgenic mice
-
Wild-type (WT) littermates (as controls)
-
Berberine hydrochloride
-
Drinking water
-
Animal caging and husbandry supplies
-
Morris Water Maze apparatus
-
Immunohistochemistry reagents (e.g., anti-Aβ antibodies)
-
Western blot reagents
Procedure:
-
Animal Husbandry: House 3xTg-AD mice and WT controls in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water.
-
Group Allocation: At four months of age, divide the animals into three groups (n=12 per group):
-
WT mice receiving standard drinking water.
-
3xTg-AD mice receiving standard drinking water.
-
3xTg-AD mice receiving drinking water containing 100 mg/kg/day of berberine.[7]
-
-
Berberine Administration: Prepare the berberine solution fresh daily and administer it to the treatment group for four consecutive months.[7] Monitor water intake to ensure accurate dosing.
-
Behavioral Testing (Morris Water Maze): After the treatment period, assess spatial learning and memory using the Morris Water Maze test. This typically involves a 5-day acquisition phase followed by a probe trial.
-
Tissue Collection and Analysis: Following behavioral testing, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Process one hemisphere for immunohistochemical analysis to quantify Aβ plaque burden.
-
Western Blotting: Use the other hemisphere to perform Western blot analysis to measure levels of key proteins involved in AD pathology (e.g., Aβ, Tau, apoptotic markers).[7]
-
Experimental Workflow: Berberine in 3xTg-AD Mice
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective effects of berberine in animal models of Alzheimer’s disease: a systematic review of pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Effect of Berberine on Huntington’s Disease Transgenic Mouse Model | PLOS One [journals.plos.org]
- 4. Therapeutic Effect of Berberine on Huntington’s Disease Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine: A Promising Treatment for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for Buergerinin B: Stability and Solubility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buergerinin B is a natural product with the molecular formula C9H14O5 and a molecular weight of 202.20 g/mol .[1][2] As with any compound intended for pharmaceutical development, a thorough understanding of its stability and solubility is critical for formulation, storage, and ensuring therapeutic efficacy and safety. These application notes provide a comprehensive overview and detailed protocols for assessing the stability and solubility of this compound. The methodologies described herein are based on established principles of pharmaceutical analysis and can be adapted to specific laboratory settings.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for designing appropriate experimental conditions for stability and solubility studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H14O5 | [1][2] |
| Molecular Weight | 202.20 g/mol | [1] |
| Melting Point | 159-160 °C | [3] |
| XLogP3 | -1.6 | [1] |
Note: The low XLogP3 value suggests that this compound is a relatively hydrophilic compound.
Stability Testing of this compound
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] These studies help in establishing a re-test period for the drug substance and recommended storage conditions.[5]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and establish the degradation pathways of the drug substance.[6][7] This information is vital for developing stability-indicating analytical methods.[6] The recommended stress conditions for this compound are outlined in Table 2.
Table 2: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Proposed Method |
| Hydrolysis (Acidic) | 0.1 M HCl at 60°C for 24 hours |
| Hydrolysis (Basic) | 0.1 M NaOH at 60°C for 24 hours |
| Hydrolysis (Neutral) | Water at 60°C for 24 hours |
| Oxidation | 3% H2O2 at room temperature for 24 hours |
| Thermal | 80°C for 48 hours (solid state) |
| Photostability | ICH Q1B guidelines (exposure to 1.2 million lux hours and 200 watt hours/square meter) |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl, 0.2 M NaOH, or water to achieve the final concentrations listed in Table 2. Incubate at the specified temperature. At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration for analysis.
-
Oxidation: Add an appropriate volume of 30% H2O2 to the stock solution to achieve a final concentration of 3%. Keep the solution at room temperature and collect samples at various time points.
-
Thermal: Store a known quantity of solid this compound in a temperature-controlled oven at 80°C. At specified intervals, dissolve a portion of the solid in a suitable solvent for analysis.
-
Photostability: Expose solid this compound and its solution to light as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. A photodiode array (PDA) detector is recommended to facilitate the identification of degradation products.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are conducted to predict the shelf-life of a drug substance.[8] The conditions for these studies as per ICH guidelines are summarized in Table 3.
Table 3: ICH Conditions for Long-Term and Accelerated Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocol: Long-Term and Accelerated Stability Study
-
Packaging: Package this compound in containers that simulate the proposed storage and distribution packaging.
-
Storage: Place the packaged samples in stability chambers maintained at the conditions specified in Table 3.
-
Testing Schedule: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: At each time point, evaluate the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.
Solubility Testing of this compound
Solubility is a critical physicochemical property that influences a drug's absorption and bioavailability.[9] Both kinetic and thermodynamic solubility assays are valuable in drug discovery and development.[10]
Kinetic Solubility Assessment
Kinetic solubility testing measures the solubility of a compound that is already dissolved in an organic solvent, typically DMSO, when introduced into an aqueous buffer.[10] This high-throughput method is useful for the rapid assessment of compounds.[9]
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO) (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is considered the kinetic solubility.[9]
Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[10] The shake-flask method is a common technique for this determination.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) in glass vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, filter the samples to remove undissolved solids.
-
Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[11][12]
Analytical Methodologies
A validated stability-indicating analytical method is essential for both stability and solubility testing. HPLC is the most common technique for this purpose.
Recommended HPLC Method Parameters
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (to be determined by UV spectral scan) or mass spectrometry (MS) for identification of degradation products.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability studies of this compound.
Caption: Workflow for this compound Stability Testing.
Experimental Workflow for Solubility Testing
This diagram outlines the process for determining both the kinetic and thermodynamic solubility of this compound.
Caption: Workflow for this compound Solubility Assessment.
Hypothetical Signaling Pathway
While the specific signaling pathways affected by this compound are not yet fully elucidated, many natural products exert their effects through modulation of common cellular signaling cascades. The following diagram presents a hypothetical signaling pathway that could be investigated for this compound, based on common mechanisms of action for bioactive small molecules.
Caption: Hypothetical Signaling Pathway for this compound.
Conclusion
The protocols and application notes provided here offer a robust framework for the comprehensive evaluation of the stability and solubility of this compound. Adherence to these standardized methods will ensure the generation of high-quality, reliable data that is essential for the successful advancement of this compound through the drug development pipeline. It is important to note that these are generalized protocols and may require optimization based on the specific properties of this compound that are discovered during experimentation.
References
- 1. This compound | C9H14O5 | CID 91885076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. International Laboratory USA [intlab.org]
- 3. This compound CAS#: 919769-83-8 [chemicalbook.com]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. ema.europa.eu [ema.europa.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. acdlabs.com [acdlabs.com]
- 8. criver.com [criver.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. pharmatutor.org [pharmatutor.org]
Buergerinin B (Berberine) for Neuroprotection Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine (B55584), an isoquinoline (B145761) alkaloid extracted from various plants, has garnered significant attention for its neuroprotective properties. Mistakenly referred to as Buergerinin B in the query, this document focuses on the extensive research conducted on Berberine (BBR). It demonstrates a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anti-apoptotic activities, making it a promising candidate for the development of therapeutics for neurodegenerative diseases.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective potential of Berberine.
Mechanisms of Neuroprotective Action
Berberine exerts its neuroprotective effects through multiple mechanisms:
-
Anti-inflammatory Effects: Berberine can suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6] This is partly achieved by downregulating the TLR4/NF-κB signaling pathway.[5]
-
Antioxidant Properties: It mitigates oxidative stress by reducing the levels of malondialdehyde (MDA) and increasing the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[7] Berberine activates the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.[8][9][10]
-
Anti-apoptotic Activity: Berberine can inhibit neuronal apoptosis by modulating the expression of apoptosis-related proteins, such as increasing the Bcl-2/Bax ratio and decreasing the levels of cleaved caspase-3.[11]
-
Modulation of Signaling Pathways: Berberine's neuroprotective effects are mediated through various signaling pathways, including the PI3K/Akt, MAPK/ERK, and AMPK pathways.[3][5][12]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro and in vivo studies on Berberine's neuroprotective effects.
Table 1: In Vitro Neuroprotection Data for Berberine
| Cell Line | Insult/Model | Berberine Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | 0.5, 1, 3, 5, 10, 20 µM | Cell Viability (MTT assay) | Dose-dependent increase in cell viability against 6-OHDA (100 µM) induced toxicity. | [12] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 0.25, 1.5, 3, 3.5 µg/ml | Cell Viability (MTT assay) | Increased cell viability by approximately 3-fold under oxidative stress. | [13] |
| PC12 & N2a | Glutamate (10 mM) | 50, 250, 1000 µM | Cell Viability, ROS, Lipid Peroxidation | Pretreatment significantly decreased ROS and lipid peroxidation and increased cell viability. | [14] |
| PC12 | Hydrogen Peroxide (H₂O₂) | 0.3-10 µM | Cell Viability (MTT assay) | Pre-treatment with BBR dose-dependently protected against H₂O₂-induced cell death. |
Table 2: In Vivo Neuroprotection Data for Berberine
| Animal Model | Disease Model | Berberine Dosage | Outcome Measure | Result | Reference |
| Rats | Vascular Dementia (CCH) | 50 mg/kg (oral) | Cognitive function (MWM), Neuronal damage (Nissl, TUNEL) | Improved cognitive function and reduced neuronal damage in the hippocampal CA1 area. | [7] |
| Mice | Alzheimer's Disease (Aβ injection) | 50, 100, 200 mg/kg (oral) | Cognitive function (Y-maze, NORT) | Dose-dependent improvement in spontaneous alternation and novel object recognition. | [15] |
| Mice | Ischemic Stroke (MCAO) | 10 mg/kg to 300 mg/kg | Infarct volume, Neurological function | Significant reduction in infarct volume and improvement in neurological function. | [5] |
| Mice | Traumatic Brain Injury (CCI) | 10 mg/kg (i.p.) | Behavioral outcomes, BBB permeability, Brain water content | Attenuated neurological deficits and reduced BBB disruption and brain edema. | [16] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using MTT
Objective: To assess the protective effect of Berberine against toxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Berberine (dissolved in DMSO)
-
Neurotoxin (e.g., 6-OHDA, H₂O₂, or Glutamate)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 7 x 10³ cells per well and incubate for 24 hours.[12]
-
Pre-treat the cells with various concentrations of Berberine (e.g., 0.5-20 µM) for 24 hours.[12] Include a vehicle control (DMSO).
-
Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM 6-OHDA for 6 hours).[12] Include a control group without the neurotoxin.
-
After the incubation period with the neurotoxin, remove the medium and add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: In Vivo Neuroprotection Assessment in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the neuroprotective effects of Berberine on cognitive function in an amyloid-beta (Aβ)-induced mouse model of Alzheimer's disease.
Materials:
-
C57BL/6N mice (male, 7 weeks old)
-
Amyloid-beta (Aβ) peptide (e.g., Aβ₁₋₄₂)
-
Berberine
-
Saline
-
Stereotaxic apparatus for intracerebroventricular (ICV) injection
-
Behavioral testing apparatus (Y-maze, Novel Object Recognition Test arena)
Procedure:
-
Acclimatize mice for one week.
-
On day 1, perform ICV injection of Aβ (2 µg) to induce Alzheimer's-like pathology.[15] A sham group should be injected with saline.
-
Starting on day 3 post-injection, administer Berberine (50, 100, or 200 mg/kg) or saline (vehicle control) daily via oral gavage for 10 consecutive days.[15]
-
Behavioral Testing (starting after the treatment period):
-
Y-maze Test: To assess spatial working memory, place each mouse in the Y-maze and allow it to explore freely for a set time (e.g., 8 minutes). Record the sequence of arm entries to calculate the percentage of spontaneous alternation.
-
Novel Object Recognition Test (NORT): To evaluate recognition memory, habituate the mice to an open-field arena. During the training phase, expose them to two identical objects. After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel one and measure the time spent exploring each object.
-
-
Following behavioral tests, sacrifice the animals and harvest brain tissue for further analysis (e.g., immunohistochemistry for Aβ plaques, Western blotting for signaling protein expression).
Visualizations
Caption: Experimental workflow for neuroprotection studies of Berberine.
Caption: Key signaling pathways modulated by Berberine for neuroprotection.
References
- 1. Frontiers | Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer’s disease: a systematic review and meta-analysis [frontiersin.org]
- 2. Neuroprotective effects of berberine in animal models of Alzheimer’s disease: a systematic review of pre-clinical studies | springermedizin.de [springermedizin.de]
- 3. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuroprotective effect and preparation methods of berberine [frontiersin.org]
- 7. Neuroprotective effect of berberine chloride on cognitive impairment and hippocampal damage in experimental model of vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine activates Nrf2 nuclear translocation and inhibits apoptosis induced by high glucose in renal tubular epithelial cells through a phosphatidylinositol 3-kinase/Akt-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berberine activates Nrf2 nuclear translocation and protects against oxidative damage via a phosphatidylinositol 3-kinase/Akt-dependent mechanism in NSC34 motor neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Berberine attenuates hepatic oxidative stress in rats with non-alcoholic fatty liver disease via the Nrf2/ARE signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of Berberine on Cell Survival in the Developing Rat Brain Damaged by MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Berberine protects against glutamate-induced oxidative stress and apoptosis in PC12 and N2a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Neuroprotective Effects of Berberine in Alzheimer’s Disease Mouse Model via Improvement of Mitochondrial Dysfunction and Enhanced Amyloid-beta Peptide Clearance [bslonline.org]
- 16. Berberine Protects against Neuronal Damage via Suppression of Glia-Mediated Inflammation in Traumatic Brain Injury | PLOS One [journals.plos.org]
Application Notes: Berberine as a Potent NF-κB Inhibitor
A Note on Nomenclature: Initial investigations for "Buergerinin B" did not yield substantial scientific literature. It is presumed that the intended compound of interest is Berberine , a well-documented natural product with significant activity as a Nuclear Factor-kappa B (NF-κB) inhibitor. The following application notes and protocols are based on the extensive research available for Berberine.
Introduction
Berberine is a natural isoquinoline (B145761) alkaloid extracted from various medicinal plants, including those from the Berberis and Coptis genera. It has a rich history in traditional medicine, particularly in Chinese and Ayurvedic practices. Contemporary scientific inquiry has validated many of its therapeutic properties, with a significant focus on its anti-inflammatory effects. These effects are primarily mediated through the inhibition of the NF-κB signaling pathway.[1] NF-κB is a pivotal transcription factor that orchestrates the expression of a vast array of genes involved in inflammation, immunity, cell survival, and proliferation. The dysregulation of the NF-κB pathway is a hallmark of numerous chronic diseases, such as inflammatory conditions and cancer, positioning Berberine as a compound of significant interest for therapeutic development.
Mechanism of Action
Berberine modulates the NF-κB signaling cascade through a multi-targeted approach, primarily by interfering with the canonical pathway:
-
Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. Berberine has been shown to prevent the phosphorylation of IκBα, thus inhibiting its degradation and maintaining NF-κB in an inactive state in the cytoplasm.[2][3][4]
-
Suppression of p65 Phosphorylation and Nuclear Translocation: The degradation of IκBα exposes a nuclear localization signal on the p65 subunit of NF-κB, facilitating its translocation into the nucleus. Berberine effectively suppresses the phosphorylation of the p65 subunit, a critical step for its transcriptional activity, and impedes its movement from the cytoplasm into the nucleus.[1][2][3]
-
Downregulation of NF-κB Target Gene Expression: By inhibiting the nuclear translocation and activation of NF-κB, Berberine leads to a significant reduction in the transcription of pro-inflammatory genes. This includes a decrease in the production of key cytokines like Interleukin-6 (IL-6) and TNF-α, among other inflammatory mediators.[1][2]
Data Presentation
Table 1: Cytotoxicity of Berberine in Various Cell Lines (MTT Assay)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 | |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | |
| MCF-7 | Breast Cancer | 25 | 48 | |
| T47D | Breast Cancer | 25 | 48 | |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | 48 | |
| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | Not Specified | |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | Not Specified | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | Not Specified | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | Not Specified |
Table 2: Effect of Berberine on NF-κB Signaling Pathway Components
| Cell Line | Stimulant | Berberine Concentration | Effect | Reference |
| IPEC-J2 | LPS (5 µg/mL) | 75, 150, 250 µg/mL | Dose-dependently inhibited LPS-induced phosphorylation of IκBα and p65. | [2] |
| Podocytes | High Glucose (30 mM) | 30, 90 µM | Markedly attenuated the increase in p-IκBα/IκBα and p-p65/p65 ratios. | |
| NCM460 | LPS (50 µg/mL) | 10 µM | Significantly lowered the ratio of phosphorylated to total NF-κB. | |
| HCT116, LOVO | - | 15, 30, 60 µM | Inhibited phosphorylation of IκBα and p65. | [3] |
| THP-1 | P. acnes (50 µg/mL) | 25, 50 µM | Dose-dependently inhibited the phosphorylation of IκB and NF-κB p65. | [4] |
| HEC-1-A | HSV-2 | 12.5, 50 µM | Blocked HSV-2-induced IκB-α degradation. |
Table 3: Effect of Berberine on NF-κB Target Gene Expression
| Cell Line | Stimulant | Berberine Concentration | Target Gene | Effect | Reference | | --- | --- | --- | --- | --- | | IPEC-J2 | LPS (5 µg/mL) | 75, 150, 250 µg/mL | IL-1β, IL-6, TNF-α | Significant decrease in mRNA levels compared to the LPS-treated group. |[2] | | NCM460 | LPS (50 µg/mL) | 10 µM | IL-6, IL-1β, TNF-α | Significantly decreased mRNA expression. | | | RAW264.7 | LPS | Not Specified | IL-6, TNF-α | Reduced mRNA expression. | | | THP-1 | LPS | Not Specified | TNF-α, MCP-1, IL-6 | Markedly attenuated gene transcripts. |[1] | | BEAS-2B | IL-4 + TNF-α | 1 µM | IL-6, CCL11 | Reduced mRNA expression levels. | |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of Berberine and to determine its half-maximal inhibitory concentration (IC50).
-
Materials:
-
Target cell line
-
Complete culture medium
-
Berberine stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.[2]
-
Prepare serial dilutions of Berberine in complete culture medium.
-
Aspirate the old medium and add 100 µL of the various Berberine concentrations to the appropriate wells. Include vehicle (DMSO) and untreated controls.
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to solubilize the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value using appropriate software.
-
Western Blotting for NF-κB Pathway Proteins
This protocol allows for the analysis of Berberine's effect on the expression and phosphorylation status of key proteins within the NF-κB signaling pathway.
-
Materials:
-
Target cell line
-
Complete culture medium
-
Berberine
-
NF-κB stimulant (e.g., LPS, TNF-α)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Culture cells in 6-well plates until they reach 70-80% confluency.
-
Pre-treat the cells with desired concentrations of Berberine for a specified duration (e.g., 4 hours).[2]
-
Induce NF-κB activation by adding a stimulant (e.g., 5 µg/mL LPS for 1 hour).[2]
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, visualize the protein bands using an ECL detection reagent and a suitable imaging system.
-
Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes
This protocol is used to quantify the effect of Berberine on the messenger RNA (mRNA) expression levels of NF-κB target genes.
-
Materials:
-
Target cell line
-
Complete culture medium
-
Berberine
-
NF-κB stimulant (e.g., LPS, TNF-α)
-
RNA extraction reagent (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
-
-
Procedure:
-
Treat the cells with Berberine and/or a stimulant as outlined in the Western blotting protocol.
-
Isolate total RNA from the cells using a reagent like TRIzol, following the manufacturer's protocol.[1]
-
Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Perform qRT-PCR using a master mix containing SYBR Green or a TaqMan probe, along with specific primers for the genes of interest and a housekeeping gene for normalization.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative changes in gene expression.
-
NF-κB Luciferase Reporter Assay
This highly sensitive assay is employed to quantify the transcriptional activity of NF-κB.
-
Materials:
-
A suitable cell line for transfection (e.g., HEK293T)
-
Complete culture medium
-
NF-κB firefly luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase
-
Transfection reagent
-
Berberine
-
NF-κB activator (e.g., TNF-α)
-
96-well white, opaque cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Day 1: Cell Seeding
-
Seed HEK293T cells into a 96-well white, opaque plate at a density of approximately 3 x 10⁴ cells per well.
-
-
Day 2: Transfection
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent as per the manufacturer's instructions.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Day 3: Treatment and Stimulation
-
Pre-treat the transfected cells with various concentrations of Berberine for 2 hours.
-
Stimulate NF-κB activation by adding an activator such as TNF-α (e.g., 20 ng/mL) for 6-8 hours.
-
-
Day 4: Luciferase Assay
-
Lyse the cells with the passive lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer, following the kit's protocol.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
-
Visualizations
Caption: Canonical NF-κB Signaling Pathway.
Caption: Experimental workflow for evaluating Berberine.
Caption: Mechanism of Berberine's NF-κB inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Buergerinin B Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the extraction yield of Buergerinin B from its natural sources, primarily plants of the Scrophularia genus, such as Scrophularia buergeriana and Scrophularia ningpoensis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants.[1] Its primary documented source is the roots of Scrophularia buergeriana and Scrophularia ningpoensis.[1] It has the chemical formula C9H14O5 and a molecular weight of approximately 202.20 g/mol .[1]
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is critical for efficient extraction. For iridoid glycosides like this compound, polar solvents are generally most effective. A study on the iridoid glycosides from Scrophularia buergeriana roots successfully utilized a 90% methanol (B129727) (MeOH) extract. Another study on Scrophularia buergeriana root used water at 100°C for extraction.[2] For optimization, it is recommended to test different concentrations of ethanol (B145695) or methanol in water (e.g., 50-90%) to find the optimal polarity for maximizing yield.
Q3: What are the recommended temperature and time settings for extraction?
A3: Temperature and time are interdependent parameters that significantly impact extraction efficiency. Higher temperatures can increase the solubility and diffusion rate of the target compound, but excessive heat can lead to degradation. For conventional extraction methods, a temperature range of 60-80°C is often a good starting point for polyphenolic compounds.[3] For advanced methods like microwave-assisted extraction (MAE), shorter extraction times (e.g., a few minutes) at controlled power settings are used to prevent thermal degradation.[4][5] It is crucial to perform optimization experiments to determine the ideal temperature and duration for your specific setup.
Q4: How does the particle size of the plant material affect extraction yield?
A4: Reducing the particle size of the plant material increases the surface area available for solvent contact, which generally improves extraction efficiency. Grinding the dried plant material to a fine powder is a common practice. However, excessively fine particles can sometimes lead to difficulties in filtration. A systematic evaluation of different particle sizes is recommended to find the optimal balance.
Q5: What are the advantages of using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?
A5: UAE and MAE offer several advantages over conventional methods. They can significantly reduce extraction time and solvent consumption while increasing the yield of bioactive compounds.[4][5] Microwaves, for example, heat the solvent and plant material more efficiently, leading to faster extraction.[4][5] Ultrasound waves create cavitation bubbles that disrupt the plant cell walls, enhancing solvent penetration and mass transfer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low this compound Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Suboptimal Temperature/Time: The extraction temperature may be too low for efficient extraction or too high, causing degradation. The extraction time may be insufficient. 3. Incorrect Particle Size: The plant material may not be ground finely enough, limiting solvent access. 4. Poor Quality Plant Material: The concentration of this compound can vary depending on the plant's age, harvesting time, and storage conditions. | 1. Solvent Screening: Test a range of solvents with varying polarities. Start with aqueous ethanol or methanol at different concentrations (e.g., 50%, 70%, 90%). 2. Temperature and Time Optimization: Perform small-scale extractions at different temperatures (e.g., 40°C, 60°C, 80°C) and for varying durations (e.g., 30, 60, 120 minutes) to identify the optimal conditions. For MAE, optimize power and time. 3. Particle Size Analysis: Grind the plant material to different particle sizes and compare the extraction yields. 4. Material Verification: Ensure the use of high-quality, properly identified, and well-preserved plant material. |
| Co-extraction of Impurities | 1. Solvent Specificity: The chosen solvent may be too non-specific, extracting a wide range of compounds. 2. High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds. | 1. Solvent Adjustment: Try a more selective solvent system. Sometimes, a preliminary wash with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar impurities before the main extraction. 2. Temperature Reduction: Lower the extraction temperature to reduce the co-extraction of thermolabile or less desirable compounds. 3. Purification: Employ post-extraction purification techniques like column chromatography. |
| Degradation of this compound | 1. Excessive Heat: Iridoid glycosides can be sensitive to high temperatures. 2. Presence of Enzymes: Endogenous enzymes in the plant material may degrade the compound. 3. Extreme pH: The pH of the extraction medium may not be suitable for this compound stability. | 1. Temperature Control: Use lower extraction temperatures for longer durations or employ advanced techniques like UAE or MAE with precise temperature control. 2. Enzyme Deactivation: Consider a blanching step (brief exposure to steam or boiling water) for fresh plant material to deactivate enzymes before extraction. 3. pH Monitoring: Maintain a neutral or slightly acidic pH during extraction, as extreme pH levels can cause degradation of glycosides. |
Experimental Protocols
Conventional Solid-Liquid Extraction Protocol (Baseline)
This protocol is based on the successful extraction of iridoid glycosides from Scrophularia buergeriana.
-
Preparation of Plant Material:
-
Dry the roots of Scrophularia buergeriana at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of 90% methanol.
-
Macerate the mixture at room temperature for 24 hours with occasional shaking, or reflux at 60°C for 2 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Analysis:
-
Dissolve a known amount of the crude extract in the mobile phase for HPLC analysis to quantify the this compound content.
-
Optimized Microwave-Assisted Extraction (MAE) Protocol (Hypothetical)
This protocol is a starting point for optimization, with parameters adapted from successful MAE of other natural products.[4][5]
-
Preparation of Plant Material:
-
Prepare the dried and powdered Scrophularia buergeriana roots as described in the conventional protocol.
-
-
Extraction:
-
Place 1 g of the powdered material into a microwave extraction vessel.
-
Add 25 mL of 80% v/v ethanol.
-
Allow the material to pre-leach in the solvent for 20 minutes.
-
Set the microwave power to 600 W and the extraction time to 6 minutes.
-
After the first cycle, cool the vessel and repeat the extraction with fresh solvent for another 6 minutes.
-
-
Filtration and Concentration:
-
Combine the extracts from both cycles and filter.
-
Concentrate the filtrate using a rotary evaporator.
-
-
Analysis:
-
Quantify the this compound content using HPLC.
-
Table 1: Comparison of Extraction Parameters (Example Data for Optimization)
| Parameter | Conventional Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Solvent | 90% Methanol | 70% Ethanol | 80% Ethanol |
| Temperature | 60°C | 50°C | 70°C (set point) |
| Time | 2 hours | 30 minutes | 12 minutes (2 cycles of 6 min) |
| Solid-to-Liquid Ratio | 1:10 (g/mL) | 1:20 (g/mL) | 1:25 (g/mL) |
| Hypothetical Yield | X mg/g | 1.5X mg/g | 2X mg/g |
Visualizations
Experimental Workflow for this compound Extraction Optimization
References
Buergerinin B Purification: Technical Support Center
Welcome to the technical support center for the purification of Buergerinin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this natural product.
Disclaimer: this compound is a specialized area of research with limited publicly available data. The following guidance is based on established principles of natural product chemistry, particularly the purification of diterpenoids from plant sources, and may require adaptation for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
This compound is a diterpenoid compound. It has been isolated from plants of the Euphorbia genus, which are known to produce a wide variety of structurally diverse diterpenoids with interesting biological activities.[1][2][3][4]
Q2: What are the initial steps for extracting this compound from plant material?
The initial step typically involves the extraction of the dried and powdered plant material with an organic solvent. Common solvents for extracting diterpenoids from Euphorbia species include methanol, ethanol, or a mixture of dichloromethane (B109758) and acetone.[5] The resulting crude extract will be a complex mixture of various phytochemicals.
Q3: Which chromatographic techniques are most suitable for this compound purification?
A multi-step chromatographic approach is usually necessary. This often starts with open column chromatography on silica (B1680970) gel to fractionate the crude extract based on polarity. Subsequent purification of the this compound-containing fractions is typically achieved using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column or a normal-phase silica column.[5][6]
Q4: What are the expected challenges when purifying this compound?
Researchers may encounter several challenges, including:
-
Low abundance: The concentration of this compound in the plant extract may be low, requiring the processing of large amounts of starting material.
-
Presence of structural analogs: Euphorbia species produce numerous similar diterpenoids, which can co-elute with this compound, making separation difficult.[3][4]
-
Compound instability: Diterpenoids can be sensitive to heat, light, and pH changes, potentially leading to degradation during the purification process.
-
Co-extraction of interfering compounds: Plant extracts contain a complex mixture of pigments, lipids, and other secondary metabolites that can interfere with chromatographic separation.[7]
Troubleshooting Guides
HPLC Purification Issues
This guide addresses common problems encountered during the HPLC purification of this compound and similar diterpenoids.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample for the column's capacity. 2. Inappropriate Mobile Phase pH: If the compound has ionizable groups. 3. Secondary Interactions: Silanol groups on the silica backbone interacting with the analyte. | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH to suppress ionization. 3. Use a high-purity silica column or add a competing agent (e.g., triethylamine) to the mobile phase in small amounts. |
| Peak Splitting | 1. Column Void or Channeling: A void has formed at the column inlet. 2. Partially Blocked Frit: The inlet frit of the column is clogged. 3. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Replace the column. 2. Reverse-flush the column (if recommended by the manufacturer) or replace the frit. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Inconsistent Retention Times | 1. Fluctuations in Pump Flow Rate: Issues with the HPLC pump. 2. Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent. 3. Column Temperature Variations: Lack of a column oven or inconsistent ambient temperature. | 1. Purge the pump to remove air bubbles and check for leaks.[8][9] 2. Prepare fresh mobile phase and ensure proper mixing and degassing. 3. Use a column oven to maintain a stable temperature. |
| Loss of Resolution | 1. Column Degradation: The stationary phase has degraded over time. 2. Contamination Buildup: Strongly retained impurities have accumulated on the column. | 1. Replace the analytical column. 2. Implement a column washing procedure with a strong solvent after each run or batch of samples. Consider using a guard column.[10] |
Experimental Protocols
General Workflow for this compound Isolation and Purification
Potential Biological Activity and Signaling Pathways
While specific biological activities for this compound are not extensively documented, many diterpenoids isolated from Euphorbia species exhibit cytotoxic effects against various cancer cell lines.[3][5] Based on this, a hypothetical signaling pathway that could be investigated for this compound's mechanism of action is the induction of apoptosis.
Hypothetical Apoptosis Induction Pathway
References
- 1. Traditional Uses, Pharmacological, and Phytochemical Studies of Euphorbia: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diterpenoids from the genus Euphorbia: Structure and biological activity (2013-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Cytotoxic Premyrsinane-Type Diterpenes from Euphorbia aleppica Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Overcoming low solubility of Buergerinin B in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Buergerinin B. The information focuses on overcoming its low aqueous solubility and providing guidance on its handling and potential mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a natural product, classified as an iridoid, isolated from the roots of Scrophularia ningpoensis.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₅ | PubChem[2] |
| Molecular Weight | 202.20 g/mol | PubChem[2] |
| Melting Point | 159-160 °C | ChemicalBook[1] |
| Predicted pKa | 12.70 ± 0.60 | ChemicalBook[1] |
| Appearance | Powder | Pharmaffiliates[3] |
Q2: What is the expected aqueous solubility of this compound?
Q3: What are the potential biological activities of this compound?
The specific biological activities and signaling pathways modulated by this compound are not yet fully elucidated in the available scientific literature. However, iridoids and flavonoids, the broader classes to which this compound belongs, are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. Researchers investigating this compound may consider exploring its effects on common signaling pathways associated with these activities, such as NF-κB, MAPK, or PI3K/Akt pathways.
Troubleshooting Guide: Overcoming Low Aqueous Solubility
Issue: I am unable to dissolve this compound in my aqueous buffer for cell-based assays.
This is a common challenge due to the compound's predicted low aqueous solubility. Here are several strategies to address this issue, ranging from simple solvent adjustments to more advanced formulation techniques.
Strategy 1: Co-solvents
The use of a water-miscible organic co-solvent is often the first approach to solubilizing poorly soluble compounds.
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
-
Select a Co-solvent: Start with DMSO, as it is widely used and generally well-tolerated in small concentrations by most cell lines.
-
Prepare a High-Concentration Stock: Weigh out a precise amount of this compound and dissolve it in a minimal amount of the chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) or sonication may aid dissolution.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into your aqueous assay medium to reach the desired final concentration.
-
Control for Solvent Effects: It is crucial to include a vehicle control in your experiments (assay medium with the same final concentration of the co-solvent) to account for any potential effects of the solvent on your experimental system. The final concentration of the organic solvent should typically be kept below 0.5% (v/v) to minimize toxicity.
DOT Script for Co-solvent Workflow:
Caption: Workflow for solubilizing this compound using a co-solvent.
Strategy 2: pH Adjustment
For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. Based on its predicted pKa of 12.70, this compound is a weak acid, and its solubility may increase in alkaline conditions.
Experimental Protocol: pH-adjusted Buffer Preparation
-
Determine pH Stability: Before proceeding, assess the stability of this compound at different pH values, as extreme pH can cause degradation.
-
Prepare Buffers: Prepare a series of buffers with increasing pH (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Test Solubility: Add a known excess of this compound to each buffer.
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (24-48 hours) to reach equilibrium.
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid and quantify the concentration of dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Select Optimal pH: Choose the pH that provides the desired solubility without compromising compound stability or interfering with the experimental system.
DOT Script for pH Adjustment Logic:
Caption: Decision logic for using pH adjustment to improve solubility.
Strategy 3: Use of Excipients (Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6]
Recommended Cyclodextrins:
-
β-Cyclodextrin (βCD)
-
Hydroxypropyl-β-cyclodextrin (HP-βCD)
-
Sulfobutylether-β-cyclodextrin (SBE-βCD)
Experimental Protocol: Cyclodextrin (B1172386) Complexation
-
Prepare Cyclodextrin Solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1-10% w/v).
-
Add this compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Stir or shake the mixtures at a constant temperature for 24-72 hours.
-
Filter and Analyze: Filter the suspensions through a 0.22 µm filter to remove undissolved compound.
-
Quantify: Determine the concentration of dissolved this compound in the filtrate by a suitable analytical method.
-
Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to create a phase solubility diagram. This will help determine the stoichiometry of the complex and the stability constant.
| Cyclodextrin Type | Typical Concentration Range | Expected Solubility Enhancement |
| HP-β-CD | 1% - 20% (w/v) | Moderate to High |
| SBE-β-CD | 1% - 30% (w/v) | High |
| β-CD | 0.5% - 2% (w/v) | Low to Moderate |
Hypothetical Signaling Pathway for this compound Activity
While the specific molecular targets of this compound are yet to be identified, many natural products exert their effects by modulating key cellular signaling pathways. Below is a generalized diagram of a kinase-mediated signaling pathway that could be investigated as a potential mechanism of action for this compound.
DOT Script for a Generic Kinase Signaling Pathway:
Caption: A hypothetical kinase signaling cascade potentially modulated by this compound.
References
- 1. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of didemnin B, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Down-modulation of B cell signal transduction by ligation of mucins to CD22 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Berberine Degradation and Storage Conditions
This technical support center provides guidance on the degradation and appropriate storage conditions for Berberine. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause Berberine to degrade?
A1: Berberine degradation is influenced by several factors, including exposure to light (photodegradation), high temperatures, and extreme pH conditions (acidic and alkaline hydrolysis).[1][2][3][4] Oxidative stress also contributes to its degradation.[1][2] It is relatively stable under dry heat and in aqueous solutions when protected from light.[2]
Q2: What are the optimal storage conditions for Berberine?
A2: To ensure stability, Berberine should be stored in a tightly closed container in a dry and dark place. For long-term storage, it is recommended to keep it at a controlled room temperature or refrigerated. Specifically, stock solutions are often stored at 4°C.[5] The solid form is hygroscopic, meaning it can absorb moisture from the air, which can affect its stability.[6]
Q3: Is Berberine stable in solution?
A3: Berberine's stability in solution is dependent on the pH, temperature, and exposure to light.[7] It is found to be very stable for up to 6 months at all pH and temperature conditions when tested, suggesting it does not readily undergo hydrolysis.[7][8] However, forced degradation studies show instability in acidic and basic conditions when heated.[2] Photodegradation is a significant concern for Berberine in solution.[3]
Q4: What are the known degradation products of Berberine?
A4: Forced degradation studies have identified several degradation products. Under acidic, dry heat, and photolytic conditions, a degradation product with an Rf value of 0.65 has been observed using HPTLC.[1] Alkali hydrolysis and oxidative conditions lead to degradation products with Rf values of 0.68 and 0.66, respectively.[1] A newly isolated bacterium, Agrobacterium sp. V1, has been shown to degrade Berberine, and a novel degradation pathway has been proposed based on metabolites identified via mass spectrometry.[9][10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/TLC analysis of Berberine sample. | Sample degradation due to improper storage or handling. | Ensure the sample is stored in a dark, dry, and cool environment. Prepare solutions fresh and protect them from light during experiments. |
| Loss of Berberine concentration in solution over a short period. | Photodegradation or thermal degradation. | Store stock solutions at 4°C and working solutions on ice, protected from light.[5] Use amber vials or cover containers with aluminum foil. |
| Inconsistent results in bioassays. | Degradation of Berberine leading to reduced activity. | Perform a stability check of your Berberine stock under your experimental conditions using a validated analytical method like HPLC.[2][12][13][14] |
| Color change of Berberine solution. | Likely degradation, especially due to light exposure. | Discard the solution and prepare a fresh batch, ensuring light protection.[3] |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of Berberine
| Stress Condition | Reagent/Parameters | Duration & Temperature | % Degradation / Recovery | Analytical Method | Reference |
| Acid Hydrolysis | 1M HCl | 5 hours at 80°C | 6% degradation | HPLC | [2] |
| Base Hydrolysis | 0.1N NaOH | 2 hours at 80°C | Significant degradation (Rf 0.68) | HPTLC | [1] |
| Oxidative Degradation | 3% H₂O₂ | 2 hours at 80°C | Significant degradation (Rf 0.66) | HPTLC | [1] |
| Oxidative Degradation | 30% H₂O₂ | 1 hour at 80°C | Unstable | HPLC | [2] |
| Dry Heat | - | 12 hours at 105°C | Stable | HPLC | [2] |
| Photodegradation | 254 nm and 365 nm UV light | 24 hours | Stable | HPLC | [2] |
| Photodegradation | Simulated Sunlight (100 mW cm⁻²) | 52.50 min (half-life) | Follows pseudo-first-order kinetics | HPLC | [3] |
| Water Hydrolysis | Water | 4 hours at 80°C | Stable | HPLC | [2] |
Experimental Protocols
Forced Degradation Studies of Berberine
This protocol outlines the methodology for inducing degradation of Berberine under various stress conditions to assess its stability.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Berberine chloride of a known concentration (e.g., 100 µg/mL) in a suitable solvent such as methanol (B129727) or the mobile phase to be used for analysis.[1][2]
2. Stress Conditions:
-
Acid Degradation:
-
To a specific volume of the stock solution, add an equal volume of 1M hydrochloric acid.[2]
-
Reflux the solution for 5 hours at 80°C.[2]
-
Cool the solution to room temperature and neutralize it with 1M sodium hydroxide (B78521) solution.[2]
-
Dilute with the mobile phase to the initial concentration.[2]
-
-
Base Degradation:
-
To a specific volume of the stock solution, add an equal volume of 0.1N sodium hydroxide solution.[1]
-
Heat the solution on a water bath for 2 hours at 80°C.[1]
-
Cool the solution to room temperature and neutralize with 1M hydrochloric acid.[2]
-
Dilute with the mobile phase to the initial concentration.[2]
-
-
Oxidative Degradation:
-
Thermal (Dry Heat) Degradation:
-
Photolytic Degradation:
3. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC or HPTLC method.[1][2]
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.
Visualizations
Caption: Factors influencing the stability of Berberine.
Caption: Experimental workflow for forced degradation studies.
Caption: Simplified overview of Berberine degradation pathways.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Berberine Degradation Characteristics and its Degradation Pathway by a Newly Isolated Berberine-Utilizing Agrobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. buu.irtree.com [buu.irtree.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Stability‐Indicating Validated HPLC Method for Analysis of Berberine Hydrochloride and Trimethoprim in Pharmaceutical D… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
Buergerinin B interference in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Buergerinin B. As specific experimental data on this compound is limited, this guide draws upon the known biological activities of extracts from Scrophularia buergeriana, the plant source of this compound, and the general characteristics of iridoid glycosides, the chemical class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it derived?
A1: this compound is an iridoid glycoside that has been isolated from Scrophularia buergeriana, a plant used in traditional medicine.[1] Iridoid glycosides are a class of monoterpenoids known for a wide range of biological activities.[2][3]
Q2: What are the known biological activities of extracts from Scrophularia buergeriana?
A2: Extracts from Scrophularia buergeriana have been reported to exhibit several biological effects, including:
Q3: Are there any known signaling pathways affected by Scrophularia buergeriana extract?
A3: Yes, studies on Scrophularia buergeriana extract have indicated modulation of several key signaling pathways:
-
CREB-BDNF Pathway: The extract has been shown to increase the levels of phosphorylated cAMP response element-binding (CREB) and brain-derived neurotrophic factor (BDNF), which are crucial for neuronal survival and synaptic plasticity.[8]
-
Estrogen Receptor Alpha (ERα) Signaling: The extract has demonstrated estrogen-like activity in MCF-7 cells, suggesting interaction with the ERα signaling pathway, including the phosphorylation of Akt and ERK.[7]
-
Apoptosis Pathway: The extract has been observed to inhibit apoptosis by downregulating pro-apoptotic proteins such as Bax and cleaved caspase-9.[5][8]
Q4: What should I consider when designing an assay with this compound?
A4: Given that this compound is an iridoid glycoside from S. buergeriana, consider the following:
-
Purity of the compound: Ensure the purity of your this compound sample, as contaminants from the plant extract could influence experimental results.
-
Solubility: Determine the optimal solvent for this compound to ensure it remains in solution throughout your assay.
-
Potential for broad-spectrum activity: As extracts from S. buergeriana show multiple activities, this compound could potentially interact with multiple targets. It is advisable to include appropriate controls and counter-screens.
-
Interference with assay readout: Natural compounds can sometimes interfere with assay technologies (e.g., fluorescence, absorbance). Always run controls with the compound alone to check for such interference.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | 1. Cell line variability. 2. Compound degradation. 3. Inconsistent final concentration of the compound. | 1. Use a consistent cell passage number and ensure cell health. 2. Prepare fresh stock solutions of this compound for each experiment. Assess the stability of iridoid glycosides under your experimental conditions (pH, temperature).[9] 3. Verify dilutions and ensure proper mixing. |
| High background in fluorescence-based assays | 1. Autofluorescence of this compound. 2. Interaction with fluorescent dyes. | 1. Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. 2. Run a control with this compound and the fluorescent dye without the biological target to check for direct interactions. |
| Unexpected cytotoxicity | 1. Off-target effects. 2. High concentration of the compound. | 1. Perform a dose-response curve to determine the cytotoxic concentration range. 2. Investigate potential off-target effects by testing the compound in different cell lines or using pathway inhibitors. |
| Lack of expected anti-inflammatory effect | 1. Inappropriate cell model or stimulus. 2. Incorrect timing of compound addition. | 1. Ensure your cell model (e.g., RAW 264.7 macrophages) and stimulus (e.g., LPS) are appropriate for studying inflammation.[9] 2. Optimize the pre-treatment time with this compound before applying the inflammatory stimulus. |
Quantitative Data Summary
The following tables summarize the quantitative effects of Scrophularia buergeriana root extract (SB-R) as reported in the literature.
Table 1: Effect of S. buergeriana Root Extract on MCF-7 Cell Proliferation
| Treatment | Concentration | Cell Proliferation (%) |
| Control | - | 100 |
| SB-R Extract | 100 µg/mL | 115 ± 1.24 |
| SB-R Extract | 200 µg/mL | 122 ± 3.8 |
| Estradiol (E2) | 10 nM | 139 ± 2.7 |
| Data from an E-screen assay performed on MCF-7 cells.[7] |
Table 2: Effect of S. buergeriana Root Extract on MCF-7 Cell Cycle Distribution
| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | - | 82 | 3 | 13 |
| SB-R Extract | 100 µg/mL | 71 | 9 | 17 |
| SB-R Extract | 200 µg/mL | 71 | 10 | 17 |
| Estradiol (E2) | 10 nM | 68 | 12 | 17 |
| [7] |
Experimental Protocols
Protocol 1: E-screen Assay for Estrogen-like Activity
-
Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to eliminate exogenous estrogens.
-
Treatment: Cells are seeded in 24-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of S. buergeriana extract or 17β-estradiol (E2) as a positive control.
-
Incubation: Cells are incubated for 144 hours.
-
Cell Proliferation Measurement: Cell viability is assessed using a suitable method, such as the MTT assay or by direct cell counting.
-
Data Analysis: The proliferation of treated cells is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Signaling Protein Phosphorylation
-
Cell Lysis: Cells are treated with the test compound for the desired time, then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of target proteins (e.g., Akt, ERK).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software.
Visualizations
Caption: Proposed ERα signaling pathway modulation by S. buergeriana extract.
Caption: Workflow of S. buergeriana extract's effects on memory impairment.
References
- 1. This compound | C9H14O5 | CID 91885076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Scrophularia buergeriana Extract Improves Memory Impairment via Inhibition of the Apoptosis Pathway in the Mouse Hippocampus [mdpi.com]
- 6. Effects of Scrophularia buergeriana Extract (Brainon®) on Aging-Induced Memory Impairment in SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Scrophularia buergeriana Extract (Brainon) Improves Scopolamine-Induced Neuronal Impairment and Cholinergic Dysfunction in Mice through CREB-BDNF Signaling Pathway [mdpi.com]
- 9. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iridoid Glycosides & Buergerinin B Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the low bioavailability of iridoid glycosides, with a particular focus on Buergerinin B.
Frequently Asked Questions (FAQs)
Q1: What are iridoid glycosides and why is their bioavailability often low?
A1: Iridoid glycosides are a class of monoterpenoids naturally occurring in a wide variety of plants.[1][2] They typically exist as glycosides, meaning they are bound to a sugar molecule, usually glucose.[1] Their inherent chemical structure and physiological interactions within the body contribute to their generally low oral bioavailability. The primary reasons for this include:
-
pH Instability: Many iridoid glycosides are unstable in the acidic environment of the stomach, leading to degradation before they can be absorbed. For instance, the iridoid glucoside aucubin (B1666126) degrades rapidly at a low pH.[3]
-
Low Lipophilicity: Due to their glycosidic nature, these compounds are often highly polar and have low lipophilicity (fat-solubility). This characteristic hinders their ability to passively diffuse across the lipid-rich membranes of the intestinal epithelial cells.[3]
-
First-Pass Metabolism: After absorption, iridoid glycosides may be extensively metabolized in the intestinal mucosa and the liver before reaching systemic circulation.[3][4] This "first-pass effect" significantly reduces the amount of the active compound that reaches the bloodstream.
-
Enzymatic Degradation: Glycosidases in the gastrointestinal tract can cleave the sugar moiety, altering the structure and absorption characteristics of the compound.[1]
Q2: Is there any specific information available on the bioavailability of this compound?
A2: this compound is a known iridoid glycoside isolated from Scrophularia buergeriana.[5] However, as of the current literature, detailed pharmacokinetic and bioavailability studies specifically on this compound are limited. Based on the general characteristics of iridoid glycosides, it is reasonable to anticipate that this compound will also exhibit low oral bioavailability due to the factors mentioned in Q1. Researchers should therefore approach experimental design with the expectation of low systemic exposure after oral administration.
Q3: What are the typical metabolites of iridoid glycosides?
A3: Iridoid glycosides undergo biotransformation in the body, leading to various metabolites. The metabolic process often starts with the removal of the glucose unit by intestinal bacteria, forming an aglycone. This aglycone can then undergo further phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolic reactions in the liver and other tissues.[1][6] The resulting metabolites may have different biological activities and pharmacokinetic profiles compared to the parent compound.[7]
Q4: What strategies can be employed to improve the bioavailability of iridoid glycosides like this compound?
A4: Several formulation and drug delivery strategies can be explored to enhance the oral bioavailability of poorly soluble and/or permeable compounds like iridoid glycosides.[8][9][10] These include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve the solubility and absorption of lipophilic drugs.[8][11]
-
Nanotechnology: Encapsulating the compound in nanocarriers such as polymeric nanoparticles, solid lipid nanoparticles, or nanocrystals can protect it from degradation, improve its solubility, and enhance its permeation across the intestinal barrier.[8]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer can enhance its dissolution rate by converting it from a crystalline to an amorphous state.[9]
-
Use of Permeation Enhancers: Co-administration with substances that can reversibly open the tight junctions between intestinal epithelial cells may increase absorption.[10][12]
-
Prodrug Approach: Modifying the chemical structure of the iridoid glycoside to create a more lipophilic prodrug that is converted to the active compound after absorption can be a viable strategy.[13]
Troubleshooting Guides
Issue 1: Low Permeability of this compound in Caco-2 Cell Monolayer Assay
| Potential Cause | Suggested Solution |
| High Polarity/Low Lipophilicity: this compound, as an iridoid glycoside, is likely highly polar, leading to poor passive diffusion across the Caco-2 cell monolayer. | - Formulation Strategies: Test the permeability of this compound formulated in a lipid-based system (e.g., SEDDS) or as a solid dispersion to enhance its solubility in the transport medium. - Co-administration with Permeation Enhancers: Include a known and safe permeation enhancer in the apical side donor compartment to assess the potential for paracellular transport. |
| Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) expressed on the apical side of Caco-2 cells, which actively pump the compound back into the donor compartment. | - Bidirectional Permeability Assay: Perform a bidirectional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the involvement of active efflux. - Use of P-gp Inhibitors: Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil) to see if the apical-to-basolateral transport increases. |
| Metabolism by Caco-2 Cells: The compound might be metabolized by enzymes present in the Caco-2 cells, leading to an underestimation of its permeability. | - Metabolite Analysis: Analyze both the donor and receiver compartments at the end of the experiment using a sensitive analytical method like LC-MS/MS to detect potential metabolites. |
| Poor Cell Monolayer Integrity: A compromised Caco-2 monolayer can lead to inaccurate permeability results. | - TEER Measurement: Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity. - Lucifer Yellow Test: Perform a Lucifer yellow permeability test to confirm the tightness of the cell junctions. |
Issue 2: High Variability in Plasma Concentrations in Animal Pharmacokinetic Studies
| Potential Cause | Suggested Solution |
| Inconsistent Oral Gavage Technique: Improper administration can lead to variable dosing and absorption. | - Standardized Protocol: Ensure a standardized and consistent oral gavage technique is used for all animals. Consider using a flexible gavage needle to minimize stress and potential injury. |
| Food Effect: The presence or absence of food in the stomach can significantly impact the absorption of some compounds. | - Fasting: Fast the animals overnight before dosing to ensure a consistent gastric environment.[14] |
| Stress-Induced Physiological Changes: Handling and dosing procedures can induce stress, which may alter gastrointestinal motility and blood flow, affecting absorption. | - Acclimatization: Properly acclimatize the animals to the experimental procedures and handling to minimize stress. |
| Inter-animal Metabolic Differences: Genetic variations can lead to differences in metabolic enzyme activity among animals. | - Sufficient Sample Size: Use a sufficient number of animals per group to account for biological variability.[14] - Consider Inbred Strains: Use inbred animal strains to reduce genetic variability. |
| Analytical Method Sensitivity: If plasma concentrations are very low, the analytical method may be operating near its limit of quantification (LOQ), leading to higher variability. | - Method Optimization: Optimize the sample preparation and LC-MS/MS method to enhance sensitivity and ensure the LOQ is well below the expected plasma concentrations. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data for some iridoid glycosides, which can serve as a reference for what might be expected for this compound.
| Iridoid Glycoside | Animal Model | Dose & Route | Bioavailability (%) | Key Findings | Reference |
| Aucubin | Rat | 100 mg/kg, oral | 19.3 | Low oral bioavailability attributed to pH instability, low lipophilicity, and first-pass effect. | [3] |
| Gentiopicroside | Rat | - | - | Area under the curve (AUC) was 1417 ± 83.8 min µg/mL. | [15] |
| Geniposide | Rat | - | - | AUC was 302 ± 25.8 min µg/mL. | [15] |
| Monotropein (B1676730) | Rat | Oral | - | Successfully quantified in rat plasma after oral administration of Morinda officinalis extract. | [16] |
| Deacetylasperulosidic acid | Rat | Oral | - | Isomer of monotropein, also quantified in rat plasma. | [16] |
Experimental Protocols
1. In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Preparation of Dosing Solution: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.
-
At the end of the experiment, collect a sample from the donor compartment.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method, such as HPLC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
2. In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model), typically weighing 200-250g.
-
Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight (with free access to water) prior to dosing.
-
Drug Administration:
-
Intravenous (IV) Group: Administer a known dose of this compound (e.g., 1-5 mg/kg) via the tail vein to determine the systemic clearance and volume of distribution.
-
Oral (PO) Group: Administer a higher dose of this compound (e.g., 10-50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Develop and validate a sensitive and selective analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.[12]
-
Prepare calibration standards and quality control samples in blank plasma.
-
Extract this compound from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: Experimental workflow for assessing and improving the bioavailability of this compound.
Caption: Hypothetical metabolic pathway of this compound after oral administration.
Caption: Decision tree for troubleshooting low bioavailability of iridoid glycosides.
References
- 1. mdpi.com [mdpi.com]
- 2. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buprenorphine: clinical pharmacokinetics in the treatment of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H14O5 | CID 91885076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 10. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing both oral bioavailability and brain penetration of puerarin using borneol in combination with preparation technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. LC/MS/MS determination and pharmacokinetic study of iridoid glycosides monotropein and deacetylasperulosidic acid isomers in rat plasma after oral administration of Morinda officinalis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Buergerinin B Isolation for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the isolation of Buergerinin B for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the isolation of this compound from laboratory to pilot scale?
Scaling up the isolation of a natural product like this compound presents several challenges.[1][2] Primarily, the process is not always a linear increase in quantities; what works efficiently on a small scale may not be directly translatable to a larger scale.[2] Key challenges include:
-
Maintaining Yield and Purity: As the scale of extraction and purification increases, maintaining the same percentage yield and purity can be difficult.[2]
-
Process Efficiency and Cost: Efficiency of operation becomes critical at a larger scale to manage costs associated with solvents, energy, and labor.[1]
-
Compound Stability: this compound's stability under prolonged processing times and potentially higher temperatures during large-scale extraction needs to be considered to prevent degradation.
-
Equipment and Methodology Transfer: Transferring the process from laboratory glassware to larger stainless-steel reactors and chromatography columns requires significant process development and optimization.
-
Regulatory and Safety Considerations: Large-scale operations involve handling larger quantities of solvents and materials, necessitating stricter safety protocols and adherence to regulatory guidelines.
Q2: What are the recommended starting materials and extraction methods for obtaining a high yield of this compound?
The selection of starting material and extraction method is crucial for a successful scale-up. While specific data for this compound is not available, general principles for natural product isolation suggest:
-
Source Material: The concentration of this compound in the source organism (e.g., plant, fungus, or bacterium) can vary based on factors like geographic location, season, and cultivation conditions.[3] It is essential to source material with the highest possible concentration of the target compound.
-
Extraction Method: The choice of extraction solvent and method depends on the polarity and stability of this compound.[4]
-
Solvent Extraction: This is a common method where the source material is soaked in a solvent (e.g., ethanol, methanol, ethyl acetate) to dissolve the target compound.[3] The choice of solvent is critical and should be optimized for selectivity towards this compound.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2 can be a "greener" alternative that offers high selectivity and leaves no residual solvent.
-
Solid-Phase Extraction (SPE): This can be used as an initial clean-up step to remove major impurities and concentrate this compound from the crude extract.[4]
-
Q3: How can I optimize the purification process to achieve the required purity of this compound for in vivo studies?
Achieving high purity (typically >95%) is essential for in vivo studies to ensure that the observed biological activity is solely due to this compound.[2] A multi-step chromatographic approach is usually necessary:
-
Initial Fractionation: Techniques like Medium Pressure Liquid Chromatography (MPLC) or Vacuum Liquid Chromatography (VLC) can be used to fractionate the crude extract into simpler mixtures.[4]
-
Fine Purification: High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is often the final step to isolate this compound to a high degree of purity.[4]
-
Alternative Techniques: Techniques like High-Speed Counter-Current Chromatography (HSCCC) can be effective for separating complex mixtures and can be scaled up.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound in the crude extract. | 1. Poor quality of the source material (low concentration of this compound). 2. Inefficient extraction method or solvent. 3. Degradation of this compound during extraction. | 1. Screen different batches or sources of the raw material for higher this compound content. 2. Optimize the extraction solvent system, extraction time, and temperature. Consider using a more selective extraction method. 3. Investigate the stability of this compound under the extraction conditions. Consider extraction at lower temperatures or under an inert atmosphere. |
| Difficulty in separating this compound from closely related impurities. | 1. Co-elution of impurities with similar polarity during chromatography. 2. The chosen chromatographic method lacks sufficient resolution. | 1. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions for improved separation. 2. Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reverse-phase). 3. Consider using more advanced techniques like HSCCC or supercritical fluid chromatography (SFC). |
| This compound degrades during the purification process. | 1. Sensitivity to pH, light, or temperature. 2. Presence of degradative enzymes in the extract. | 1. Conduct stability studies to identify conditions under which this compound is stable. Adjust pH, protect from light, and perform purification steps at reduced temperatures. 2. Incorporate an initial heat treatment or solvent precipitation step to denature enzymes in the crude extract. |
| Inconsistent purity and yield between batches. | 1. Variability in the source material. 2. Lack of a standardized and robust protocol. 3. Inconsistent performance of chromatographic columns. | 1. Establish strict quality control parameters for the incoming raw material. 2. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the entire isolation process. 3. Implement a column packing and testing protocol to ensure consistent performance. Regularly clean and regenerate columns. |
Experimental Protocols
General Protocol for Scaling Up Natural Product Isolation
This protocol provides a general framework. Specific parameters need to be optimized for this compound.
-
Material Preparation:
-
Dry the source material (e.g., plant leaves, microbial biomass) to a constant weight.
-
Grind the material to a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Macerate the powdered material in an appropriate solvent (e.g., 95% ethanol) at a solid-to-liquid ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.
-
Filter the mixture and collect the filtrate. Repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity.
-
Monitor the presence of this compound in each fraction using a suitable analytical method (e.g., HPLC, TLC).
-
-
Chromatographic Purification:
-
Subject the this compound-rich fraction to MPLC on a silica (B1680970) gel or C18 column, eluting with a gradient solvent system.
-
Collect fractions and analyze for the presence and purity of this compound.
-
Pool the fractions containing this compound and perform a final purification step using preparative HPLC to achieve >95% purity.
-
-
Characterization and Quantification:
-
Confirm the identity of the isolated this compound using spectroscopic methods (NMR, MS).
-
Determine the purity using analytical HPLC with a purity analysis method (e.g., peak area percentage).
-
Quantify the yield at each step to identify potential losses.
-
Data Presentation
Table 1: Hypothetical Comparison of Extraction Methods for this compound
| Extraction Method | Solvent | Extraction Time (h) | Crude Extract Yield (%) | This compound Content in Extract (mg/g) |
| Maceration | Ethanol | 48 | 15.2 | 5.8 |
| Soxhlet Extraction | Methanol | 24 | 18.5 | 6.2 |
| Ultrasonic-Assisted | Ethyl Acetate | 2 | 12.8 | 7.1 |
| Supercritical Fluid | CO2 | 4 | 8.5 | 9.5 |
Table 2: Hypothetical Purification Summary for this compound
| Purification Step | Starting Material (g) | Product Mass (g) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Extract | 1000 | 152 | 5.8 | - | - |
| Liquid-Liquid Partitioning | 152 | 45 | 20.1 | 29.6 | 29.6 |
| MPLC (Silica Gel) | 45 | 12 | 75.3 | 26.7 | 7.9 |
| Preparative HPLC (C18) | 12 | 2.5 | 98.2 | 20.8 | 1.6 |
Visualizations
Caption: Workflow for the scaled-up isolation and purification of this compound.
Caption: A logical troubleshooting flowchart for this compound isolation issues.
References
- 1. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
Buergerinin B Purity Assessment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of Buergerinin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity assessment critical?
This compound is a natural product with the molecular formula C9H14O5.[1] Accurate purity assessment is crucial for reliable biological activity studies, ensuring dose-response consistency, and meeting regulatory requirements for drug development. Impurities can lead to erroneous experimental results and potential safety concerns.
Q2: What are the primary analytical methods for determining the purity of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and powerful technique for purity assessment of natural products like this compound.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a reliable quantitative tool for purity measurements.[3]
Q3: What are the known chemical properties of this compound that might influence its analysis?
This compound is a relatively small and polar molecule due to the presence of multiple hydroxyl groups in its structure.[1] This polarity will dictate the choice of HPLC column (typically a reversed-phase C18 column) and the mobile phase composition (a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). Its chemical structure is provided below.
-
Molecular Formula: C9H14O5[1]
-
Molecular Weight: 202.20 g/mol [1]
-
IUPAC Name: (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one[1]
Q4: How should I prepare a this compound sample for HPLC analysis?
Whenever possible, dissolve and inject samples in the mobile phase to ensure compatibility and good peak shape.[2] If a different solvent is used, it should be of lower eluotropic strength than the mobile phase to prevent peak distortion.[2] Ensure the sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the HPLC column.
Troubleshooting Guides
HPLC Analysis Issues
Issue 1: My this compound peak is tailing or showing fronting.
-
Question: What causes poor peak shape for my this compound sample?
-
Answer: Asymmetrical peaks can be caused by several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.[4] Try diluting your sample.
-
Column Contamination or Degradation: Residual sample components or degradation of the stationary phase can result in asymmetrical peaks.[4] Flush the column with a strong solvent or replace it if necessary.
-
Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly affect peak shape. While this compound is not strongly ionizable, adjusting the pH of the aqueous portion of the mobile phase might improve peak symmetry.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[2]
-
Issue 2: I am observing high backpressure in my HPLC system.
-
Question: What should I do if my HPLC system shows an unusually high backpressure during this compound analysis?
-
Answer: High backpressure is a common issue and can often be resolved with the following steps:
-
Blocked Column Frit: Particulates from the sample or precipitated buffer salts can clog the column inlet frit.[] Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
Precipitated Buffer: If using a buffered mobile phase, ensure the buffer is soluble in the organic solvent concentration being used. Buffer precipitation can occur when the organic solvent percentage is too high.[2]
-
System Blockage: Check for blockages in the tubing, injector, or guard column. Systematically loosen fittings starting from the detector and working your way back to the pump to identify the location of the blockage.
-
Issue 3: My retention time for this compound is drifting.
-
Question: Why is the retention time of my this compound peak not consistent between injections?
-
Answer: Retention time shifts can be caused by:
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or solvent evaporation can lead to changes in its composition over time. Prepare fresh mobile phase daily.[6]
-
Column Temperature Fluctuations: Inconsistent column temperature can cause retention time variability. Using a column oven is highly recommended for stable retention times.[6]
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.[]
-
Issue 4: I am seeing extra peaks in my chromatogram.
-
Question: What is the source of unexpected peaks in my this compound chromatogram?
-
Answer: Extra peaks can originate from several sources:
-
Impurities or Degradation Products: The sample itself may contain impurities from the isolation process or degradation products if the sample is not stable.
-
Sample Contamination: The sample or the solvent may have been contaminated.
-
Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have been completely eluted from the column. Run a blank injection of the mobile phase to check for carryover.
-
Ghost Peaks: These can arise from the mobile phase or the injection of a sample in a solvent stronger than the mobile phase.
-
Data Presentation
Table 1: Typical Starting Parameters for HPLC-UV Analysis of this compound
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm (or wavelength of maximum absorbance if known) |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Purity Assessment of this compound
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water and degas.
-
Prepare Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and degas.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.
-
Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Prepare the sample to be tested at a similar concentration as the working standard, dissolving it in the initial mobile phase composition.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the this compound reference standard.
-
Inject the this compound sample.
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Calculate the purity of the this compound sample by the area percent method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Mandatory Visualizations
Caption: Experimental workflow for this compound purity assessment.
Caption: Troubleshooting logic for common HPLC problems.
References
- 1. This compound | C9H14O5 | CID 91885076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Buergerinin F | C9H14O3 | CID 11367239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Buergerinin B Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the purification of Buergerinin B, specifically addressing the removal of co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically isolated?
This compound is an iridoid glycoside, a class of secondary metabolites found in various plants. It is commonly isolated from the leaves, bark, and seeds of Eucommia ulmoides (also known as Du-Zhong) and the roots of Scrophularia ningpoensis.
Q2: What are the common challenges in purifying this compound?
The primary challenge in purifying this compound is its co-elution with structurally similar compounds present in the plant extract. These include other iridoid glycosides and flavonoids, which can have similar polarities and retention times in reverse-phase chromatography.
Q3: Which compounds are known to co-elute with this compound?
Common co-eluting compounds from Eucommia ulmoides extracts include:
-
Other Iridoid Glycosides: Geniposidic acid, Aucubin, Asperuloside, and various Ulmoidosides.
-
Flavonoids: Rutin, Isoquercitrin, Quercetin, and Kaempferol-3-O-rutinoside.[1]
-
Phenolic Acids: Chlorogenic acid and Caffeic acid.[2]
These compounds can overlap with the this compound peak, leading to impure fractions.
Q4: What is the general approach for separating this compound from these compounds?
High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC using a C18 column, is the most common method. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a small percentage of an acidifier like formic or phosphoric acid) is typically employed to achieve separation.
Troubleshooting Guide: Removing Co-eluting Compounds
This guide addresses common issues encountered during the HPLC purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution / Peak Tailing | Inappropriate mobile phase composition or pH. | Adjust the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. Also, ensure the pH of the mobile phase is appropriate; adding 0.1% formic or phosphoric acid can improve peak shape for acidic compounds. |
| Column overloading. | Reduce the sample concentration or injection volume. Overloading the column can lead to broad, asymmetric peaks. | |
| Column degradation. | Use a guard column to protect the analytical column from contaminants. If the column performance has significantly decreased, it may need to be washed or replaced. | |
| Co-elution of this compound with Flavonoids (e.g., Rutin) | Similar polarity of the compounds under the current chromatographic conditions. | Modify the mobile phase. For example, changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation. Adjusting the pH can also be effective as the ionization of flavonoids and iridoids can differ. |
| Insufficient column efficiency. | Use a column with a smaller particle size (e.g., 3.5 µm instead of 5 µm) or a longer column to increase the number of theoretical plates and improve separation efficiency. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature throughout the analysis. Temperature fluctuations can cause shifts in retention times. |
| Inconsistent mobile phase preparation. | Ensure the mobile phase is prepared fresh and consistently for each run. Degas the mobile phase to prevent bubble formation in the pump. | |
| Pump malfunction. | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
This protocol is a representative method for the analytical separation of this compound from a crude plant extract.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 239 nm (for iridoid glycosides) and 354 nm (for flavonoids).[3]
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 80 | 20 |
| 40 | 60 | 40 |
| 50 | 40 | 60 |
| 60 | 5 | 95 |
| 65 | 5 | 95 |
| 70 | 95 | 5 |
4. Sample Preparation:
-
Dissolve the dried plant extract in 50% methanol.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Data Presentation
The following table summarizes the approximate retention times for this compound and common co-eluting compounds based on typical C18 reverse-phase HPLC methods. Note that these values can vary depending on the specific column, instrumentation, and exact mobile phase conditions used.
| Compound | Compound Class | Approximate Retention Time (minutes) |
| Geniposidic Acid | Iridoid Glycoside | 10-15 |
| Chlorogenic Acid | Phenolic Acid | 10-15 |
| This compound | Iridoid Glycoside | 15-20 |
| Rutin | Flavonoid | 16-21[1] |
| Asperuloside | Iridoid Glycoside | 18-23 |
| Isoquercitrin | Flavonoid | 18-23[1] |
| Quercetin | Flavonoid | 38-43[1] |
Visualizations
Experimental Workflow for this compound Purification
References
Technical Support Center: Buergerinin B Experiments
Welcome to the technical support center for researchers working with Buergerinin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows. Due to the limited specific research on this compound, this guide also incorporates broader principles and common issues faced in natural product research, which are likely applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a natural product with the chemical formula C9H14O5.[1][2] It has been isolated from Scrophularia buergeriana, a plant used in traditional medicine.[1] Other compounds from this plant, such as harpagoside (B1684579) and angoroside C, have known anti-inflammatory and antioxidant properties, suggesting that this compound may possess similar bioactivities.[3][4][5]
Q2: I am seeing batch-to-batch variability in the activity of my this compound extract. What could be the cause?
A2: Batch-to-batch variability is a significant challenge in natural product research.[6] Several factors related to the source material can contribute to this, including the genetic strain of the plant, its geographical origin, the season of harvest, and post-harvest processing.[6] For purified this compound, inconsistencies can arise from the isolation and purification process itself. It is crucial to standardize your extraction and purification protocols and to characterize each batch thoroughly using analytical techniques like HPLC and mass spectrometry.
Q3: My this compound sample has poor solubility in aqueous buffers. How can I address this?
A3: Poor aqueous solubility is a common issue with many natural products.[7] To improve solubility, you can try using co-solvents such as DMSO or ethanol, but be mindful of their potential effects on your experimental system. It is also important to visually inspect for any precipitation during your experiments.[7] For cell-based assays, ensure the final concentration of the organic solvent is low enough to not cause cytotoxicity.
Q4: I am not observing the expected biological activity. What should I check?
A4: If you are not seeing the expected activity, consider the following:
-
Compound Stability: Natural products can be unstable.[7] Investigate the stability of this compound under your specific assay and storage conditions. Re-testing with a fresh sample may be necessary.[7]
-
Assay Selection: A negative result in a highly specific, target-based assay doesn't necessarily mean the compound is inactive. The mechanism of action might be different from what you hypothesized. Broader, phenotype-based assays might be more suitable for initial screening.
-
Concentration Range: It is important to test a wide range of concentrations to avoid missing compounds that have a narrow window of activity.
Troubleshooting Guides
Inconsistent Anti-Inflammatory Assay Results
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates in a cytokine production assay (e.g., ELISA). | Inconsistent cell seeding density. | Use a cell counter to ensure uniform cell numbers in each well. Avoid using the outer wells of microplates, which are prone to evaporation ("edge effects").[6] |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter inflammatory responses. | |
| Incomplete dissolution of this compound. | Prepare a stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture media. Visually inspect for precipitates. | |
| Lower than expected inhibition of inflammatory markers (e.g., NO, PGE2). | Degradation of this compound in solution. | Assess the stability of this compound in your assay medium over the incubation period. Consider preparing fresh solutions for each experiment. |
| Incorrect timing of treatment. | Optimize the pre-incubation time with this compound before adding the inflammatory stimulus (e.g., LPS). | |
| Assay interference. | Colored or fluorescent compounds can interfere with certain assay formats. Use appropriate controls and consider alternative detection methods if interference is suspected.[6] |
Inconsistent Antioxidant Assay Results
| Problem | Possible Cause | Recommended Solution |
| Variable results in DPPH or ABTS radical scavenging assays. | Instability of the radical solution. | Prepare fresh radical solutions for each experiment and protect them from light. Monitor the absorbance of the control to ensure stability. |
| Interference from colored components in the extract. | Use a sample blank that contains the extract but not the radical to correct for background absorbance. | |
| Reaction kinetics. | The reaction between the antioxidant and the radical may be slow. Ensure you are measuring at a consistent and appropriate time point. | |
| Poor correlation between different antioxidant assays. | Different antioxidant mechanisms being measured. | Assays like DPPH and ABTS measure radical scavenging (electron or hydrogen atom transfer), while others like FRAP measure reducing power. It is normal for a compound to perform differently in assays that rely on different chemical principles.[8][9] |
| Solubility issues in the assay medium. | Ensure this compound is fully soluble in the reaction mixture. Different assays may use different solvent systems. |
Experimental Protocols
Protocol 1: General Anti-Inflammatory Activity Screening in Macrophages
This protocol describes a general method for assessing the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of this compound in sterile DMSO. Dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with this compound for 1-2 hours.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (DMSO) and an LPS-only control group.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Protocol 2: General Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol provides a general method for evaluating the free radical scavenging activity of this compound.
-
Preparation of Solutions:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).
-
Prepare stock solutions of this compound in methanol at various concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound solution (or control) to 100 µL of the DPPH solution.
-
Include a blank for each concentration containing 100 µL of the this compound solution and 100 µL of methanol.
-
Prepare a control well with 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] * 100
-
Visualizations
References
- 1. The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Scrophularia buergeriana Extract (Brainon®) on Aging-Induced Memory Impairment in SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three Scrophularia Species (Scrophularia buergeriana, S. koraiensis, and S. takesimensis) Inhibit RANKL-Induced Osteoclast Differentiation in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Buergerinin B off-target effects in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of Buergerinin B (Berberine) in cell culture experiments. Researchers, scientists, and drug development professionals can use this resource to identify and address unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Berberine)?
This compound, commonly known as Berberine, is a natural isoquinoline (B145761) alkaloid with well-documented anti-cancer properties. Its primary mechanism involves the induction of apoptosis (programmed cell death) through multiple pathways, including the intrinsic mitochondrial pathway, the extrinsic death receptor pathway, and the AMP-activated protein kinase (AMPK)-p53 pathway.[1][2] It also induces cell cycle arrest, inhibits cancer cell proliferation and metastasis, and suppresses angiogenesis.[1][3]
Q2: I am observing significant cytotoxicity in my control (non-cancerous) cell line. Is this expected?
While Berberine has shown some selective toxicity towards cancer cells, it can exhibit cytotoxicity in normal cells, albeit generally at higher concentrations.[4] If you observe significant toxicity in your control cell line at concentrations effective against your cancer cell line, consider the following:
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to Berberine. It is crucial to perform a dose-response curve for each cell line used in your experiments.
-
Proliferation Rate: Rapidly proliferating normal cells may be more susceptible to Berberine's effects.
-
Experimental Duration: Longer incubation times may lead to increased cytotoxicity.
Q3: My results show modulation of the MAPK/ERK pathway. Is this a known off-target effect?
Modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, is a known activity of Berberine and is considered part of its multi-targeted anti-cancer effects rather than a true "off-target" effect in the context of cancer research.[2][5] Berberine can influence MAPK signaling, which in turn can affect cell proliferation, differentiation, and apoptosis.[5][6][7] Therefore, if your primary research focus is on a different pathway, modulation of MAPK/ERK should be considered a known, parallel effect of Berberine.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of a Kinase Unrelated to Apoptosis
Symptoms:
-
You are studying the pro-apoptotic effects of Berberine, but you observe inhibition of a kinase that is not directly involved in the canonical apoptosis pathways.
-
Your functional assays (e.g., cell migration, invasion) show effects that cannot be solely explained by apoptosis.
Possible Cause: Berberine is known to be a multi-targeted kinase inhibitor. While its effects on pathways like AMPK and PI3K/AKT are well-documented, it may also inhibit other kinases with varying potencies. This can be considered an off-target effect if it is unrelated to your primary research question.
Troubleshooting Steps:
-
Kinase Profiling: Perform or consult a broad-spectrum kinase inhibitor profiling assay to identify the specific off-target kinases affected by Berberine at the concentrations used in your experiments.
-
Dose De-escalation: Determine if the off-target kinase inhibition is dose-dependent and if it can be minimized by using a lower concentration of Berberine that still elicits the desired on-target effect (e.g., apoptosis).
-
Use of More Specific Inhibitors: If the off-target effect confounds your results, consider using a more specific inhibitor for your target of interest as a positive control to differentiate the effects.
-
Pathway Analysis: Utilize bioinformatics tools to analyze if the observed off-target kinase inhibition could plausibly explain the unexpected phenotypic changes.
Issue 2: Discrepancy Between Cytotoxicity Assays (e.g., MTT vs. Real-Time Viability)
Symptoms:
-
An MTT assay indicates a significant decrease in cell viability, but a real-time live-cell imaging assay shows a less pronounced effect on cell death at the same time point.
-
You observe changes in cell morphology that are not consistent with apoptosis (e.g., extensive vacuolization).
Possible Cause: Berberine can affect cellular metabolic activity, which can interfere with assays that rely on metabolic readouts, such as the MTT assay. The MTT assay measures mitochondrial reductase activity, and inhibition of this activity can be misinterpreted as cell death.
Troubleshooting Steps:
-
Multiplex Assays: Use multiple cytotoxicity assays that measure different parameters of cell health. For example, combine a metabolic assay (like MTT or resazurin) with an assay that measures membrane integrity (like a dye-exclusion assay or a protease release assay).[8][9][10]
-
Direct Cell Counting: Use a method that directly counts viable and non-viable cells, such as trypan blue exclusion or flow cytometry with viability dyes.
-
Microscopic Examination: Carefully observe cell morphology for signs of apoptosis (e.g., membrane blebbing, cell shrinkage) versus other forms of cell death or cytostatic effects.
-
ATP Assay: Consider using an ATP-based viability assay, which measures the levels of intracellular ATP as an indicator of metabolically active cells.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | H1975 (Lung Cancer) | Not specified, but effective at µM concentrations | [11] |
| A549 (Lung Cancer) | Not specified, but effective at µM concentrations | [11] | |
| MDA-MB-231 (Breast Cancer) | Effective in combination with TRAIL | [12] | |
| MDA-MB-468 (Breast Cancer) | 55 µM (in combination with TRAIL) | [12] | |
| HepG2 (Hepatoma) | Cytotoxic at 50 µM | [13] | |
| Effect on Protein Expression | HepG2 (Hepatoma) | Decreased Bid and Bcl-XL expression | [13] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (Berberine) and incubate for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. Berberine’s Impact on Apoptosis, Proliferation, Uptake Efficiency, and Nanoparticle-Based Therapy in DBTRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Induction, a Sharp Edge of Berberine to Exert Anti-Cancer Effects, Focus on Breast, Lung, and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK-dependent hormonal signaling plasticity contributes to overcoming Bacillus thuringiensis toxin action in an insect host - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Berberine enhances tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berberine induces apoptosis through a mitochondria/caspases pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Buergerinin B vs. Harpagoside: A Comparative Analysis of Anti-inflammatory Activity
In the landscape of natural compounds with therapeutic potential, both Buergerinin B and Harpagoside have emerged as molecules of interest for their anti-inflammatory properties. This guide provides a detailed comparison of their known anti-inflammatory activities, drawing upon available experimental data to offer a resource for researchers, scientists, and drug development professionals. While extensive research is available for Harpagoside, data on this compound is more limited, necessitating a degree of qualitative comparison.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and Harpagoside on key inflammatory mediators. It is important to note the disparity in the volume of research, with significantly more quantitative data available for Harpagoside.
| Inflammatory Mediator | This compound | Harpagoside | Cell Line / Model |
| Nitric Oxide (NO) Production | Data not available | IC50: ~39.8 µM - 100 µM | RAW 264.7 macrophages |
| TNF-α Production | Implicated in modulation | Inhibition observed | RAW 264.7 macrophages |
| IL-6 Production | Implicated in modulation | Inhibition observed | RAW 264.7 macrophages |
| IL-1β Production | Implicated in modulation | Inhibition observed | RAW 264.7 macrophages |
Note: "Data not available" indicates that specific quantitative data such as IC50 values were not found in the reviewed literature for this compound. "Implicated in modulation" suggests that while the compound is associated with influencing these pathways, specific inhibitory concentrations have not been detailed in the available research.
Mechanisms of Action: Signaling Pathway Modulation
Both this compound and Harpagoside appear to exert their anti-inflammatory effects through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound
Limited research suggests that this compound's anti-inflammatory action is linked to the modulation of the NF-κB and p38 MAPK pathways.[1][2][3][4] These pathways are central to the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. The molecular binding of this compound to components of these pathways, such as NF-κB p65 and p38 MAPK, has been suggested to be relatively stable.[1][2]
Harpagoside
The anti-inflammatory mechanism of Harpagoside is more extensively documented. It has been shown to suppress the activation of the NF-κB pathway by inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit.[5] This inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Furthermore, Harpagoside has been reported to inhibit the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38, further contributing to its anti-inflammatory profile.
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the general NF-κB and MAPK signaling pathways, which are targeted by both this compound and Harpagoside.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to assess anti-inflammatory activity, based on common practices in the field.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight.
-
Stimulation: Cells are pre-treated with various concentrations of the test compound (this compound or Harpagoside) for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus such as lipopolysaccharide (LPS; 1 µg/mL).
-
Incubation: The cells are incubated for 24 hours to allow for NO production.
-
Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Analysis: The absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of inhibition of NO production is then determined relative to the LPS-stimulated control.
Pro-inflammatory Cytokine Measurement (ELISA)
-
Cell Culture and Treatment: Similar to the NO assay, macrophage cells are cultured and treated with the test compound and an inflammatory stimulus (e.g., LPS).
-
Supernatant Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA Procedure: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Analysis: The absorbance is measured at the appropriate wavelength, and cytokine concentrations are determined based on a standard curve. The inhibitory effect of the compound is calculated by comparing the cytokine levels in treated cells to those in stimulated, untreated cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Cells are treated with the test compound and stimulus for shorter time points (e.g., 15-60 minutes) to observe changes in protein phosphorylation. Cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of the compound on protein activation.
The following diagram illustrates a general experimental workflow for assessing the anti-inflammatory activity of a compound.
Conclusion
Both this compound and Harpagoside show promise as anti-inflammatory agents by targeting the NF-κB and MAPK signaling pathways. Harpagoside is a well-characterized compound with a substantial body of evidence supporting its anti-inflammatory effects, including quantitative data on its inhibition of nitric oxide and pro-inflammatory cytokines. In contrast, the anti-inflammatory properties of this compound are less explored, with current knowledge primarily indicating its interaction with key inflammatory signaling pathways without detailed quantitative analysis of its effects on inflammatory mediators. Further research, including in vitro and in vivo studies with detailed dose-response analyses, is necessary to fully elucidate the anti-inflammatory potential of this compound and to enable a more direct and comprehensive comparison with Harpagoside. This would be invaluable for the scientific community in the pursuit of novel anti-inflammatory therapeutics.
References
- 1. Integrated pharmacoanalysis, bioinformatics analysis, and experimental validation to identify the ingredients and mechanisms of Xiao-Luo-Wan in uterine fibroids treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p38 MAPK x NF-κB - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Buergerinin B and Other Scrophularia Iridoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Buergerinin B with other prominent iridoids found in the Scrophularia genus, a plant group recognized for its rich composition of bioactive compounds. Iridoids are a class of secondary metabolites that have garnered significant interest for their diverse pharmacological activities, particularly in the realms of anti-inflammatory and neuroprotective effects. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to offer an objective comparison for research and development purposes.
Overview of Scrophularia Iridoids
The genus Scrophularia, commonly known as figworts, is a rich source of iridoid glycosides.[1][2][3] These compounds are major secondary metabolites in this plant genus and have demonstrated a wide range of biological activities, with anti-inflammatory and neuroprotective properties being the most extensively studied.[1][2] Among the numerous iridoids isolated from various Scrophularia species, this guide will focus on a comparative analysis of this compound alongside other well-researched iridoids from the genus, including Harpagoside, Aucubin, and Catalpol.
Comparative Analysis of Biological Activities
While direct comparative studies quantifying the biological activities of this compound against other Scrophularia iridoids under identical experimental conditions are limited, this section compiles available data to provide a relative understanding of their performance. The primary therapeutic potentials highlighted are their anti-inflammatory and neuroprotective effects.
Anti-inflammatory Activity
The anti-inflammatory properties of Scrophularia iridoids are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response. Inhibition of this pathway leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.
| Iridoid | Key Findings | IC50/EC50 Values (from various studies) | Signaling Pathway(s) |
| This compound | Data on specific anti-inflammatory activity and quantitative inhibition is not readily available in direct comparative studies. | Not available | Not explicitly detailed |
| Harpagoside | Demonstrates significant anti-inflammatory and analgesic properties. It has been shown to suppress the expression of inflammatory mediators. | Varies by study and assay. | NF-κB, ERK, JNK |
| Aucubin | Exhibits anti-inflammatory effects by inhibiting the production of TNF-α and suppressing NF-κB activation. | IC50 for TNF-α production by its hydrolyzed product is ~9.2 µM. | NF-κB, ERK |
| Catalpol | Shows anti-inflammatory effects in various disease models, often linked to the modulation of inflammatory cytokines. | Varies by study and assay. | NF-κB, PI3K/Akt |
Neuroprotective Activity
Several Scrophularia iridoids have been investigated for their potential to protect neuronal cells from damage, particularly from glutamate-induced excitotoxicity, a common mechanism in neurodegenerative diseases. An extract of Scrophularia buergeriana (SBE), from which this compound is isolated, has shown neuroprotective effects against glutamate-induced toxicity in SH-SY5Y cells.[4]
| Iridoid/Extract | Key Findings | EC50 Values (from various studies) | Signaling Pathway(s) |
| S. buergeriana Extract (SBE) | Protects against glutamate-induced cell death by enhancing antioxidant defenses and inhibiting apoptosis.[4] | Not available | p38 MAPK, Bcl-2 family |
| Harpagoside | Exhibits neuroprotective effects in models of Parkinson's disease by protecting mitochondrial function. | Varies by study and assay. | ERK, JNK |
| Aucubin | Demonstrates neuroprotection in models of diabetic encephalopathy and cerebral ischemia, partly through its antioxidant properties. | Varies by study and assay. | TLR4/NF-κB |
| Catalpol | Possesses broad neuroprotective effects across multiple neurological conditions, attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. | Varies by study and assay. | NF-κB, Keap1/Nrf2, p53 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory and neuroprotective activities of Scrophularia iridoids.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, as an indicator of NO production by cells, typically macrophages (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test iridoid (e.g., this compound, Harpagoside) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction:
-
In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, a key regulator of inflammation.
Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, pre-treat the transfected cells with the test iridoids for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence (firefly activity).
-
Subsequently, add the Renilla luciferase substrate to the same sample and measure the luminescence (Renilla activity).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot Analysis for MAPK Signaling
This technique is used to detect the phosphorylation (activation) of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as p38, JNK, and ERK.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., SH-SY5Y for neuroprotection studies) and treat them with the test iridoids with or without a stimulus (e.g., glutamate).
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for evaluating the bioactivity of Scrophularia iridoids.
Caption: NF-κB signaling pathway in inflammation and points of inhibition by Scrophularia iridoids.
References
- 1. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activity of Berberine versus Synthetic Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the natural compound Berberine (B55584) against commonly used synthetic anti-inflammatory drugs, including Ibuprofen, Diclofenac, and Celecoxib. The information presented is supported by experimental data to aid in the evaluation of Berberine as a potential therapeutic agent.
Introduction to Berberine
Berberine is a natural isoquinoline (B145761) alkaloid found in a variety of plants, including those of the Berberis genus. It has a long history of use in traditional medicine for treating various ailments. Notably, Scrophularia buergeriana, a plant used in traditional Korean medicine, contains a variety of compounds, including iridoids and phenylpropanoids, and while less common in the literature, a compound named Buergerinin B has also been identified. However, the bulk of modern scientific investigation into the anti-inflammatory effects of compounds from these and related plants has focused on Berberine. This guide will therefore focus on the extensive data available for Berberine as a representative anti-inflammatory compound from natural sources.
Recent research has highlighted Berberine's potential as a potent anti-inflammatory agent, with mechanisms of action that target key inflammatory pathways.[1] This has led to increasing interest in its therapeutic potential for a range of inflammatory conditions.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory activity of Berberine and selected synthetic anti-inflammatory drugs against key markers of inflammation. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
Table 1: Inhibition of Cyclooxygenase-2 (COX-2)
| Compound | IC50 (µM) | Cell/Enzyme System | Reference(s) |
| Berberine | >100 (transcriptional activity inhibition) | Human colon cancer cells | [2] |
| Ibuprofen | 1.1 - 370 | Ovine COX-2, Human monocytes | [3][4][5] |
| Diclofenac | 0.026 - 1 | Human articular chondrocytes, J774.2 cells | [6][7][8] |
| Celecoxib | 0.04 | Sf9 cells | [9][10][11] |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α & IL-6)
| Compound | Target | IC50 / % Inhibition | Cell System | Reference(s) |
| Berberine | TNF-α | Significant inhibition | Human lung cells, Macrophages | [12][13] |
| Berberine | IL-6 | Significant inhibition | Human lung cells, Macrophages | [13][14] |
| Ibuprofen | IL-6 | Blunts response in vivo | Human subjects | [15][16] |
| Diclofenac | IL-6 | - | - | - |
| Celecoxib | IL-6 | - | - | - |
Note: Direct IC50 values for cytokine inhibition are less commonly reported than for enzymes. The data reflects significant observed inhibition.
Table 3: Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) | Cell System | Reference(s) |
| 13-Methylberberine (a derivative) | 11.64 | RAW 264.7 cells | [17] |
| 13-Ethylberberine (a derivative) | 9.32 | RAW 264.7 cells | [17] |
| Ibuprofen | 760 (iNOS activity) | Rat primary cerebellar glial cells | [18] |
| Diclofenac | ~140 (converted from 47.12 µg/mL) | RAW 264.7 cells | [19] |
| Celecoxib | No significant effect on peripheral NO | In vivo (human subjects) | [20] |
Mechanisms of Action: A Comparative Overview
Berberine exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory cytokine production (e.g., IL-1β, IL-6, TNF-α) and the modulation of key signaling pathways such as NF-κB and MAPK.[1] Synthetic non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[13]
Signaling Pathways
The diagram below illustrates the general inflammatory signaling pathway and the points of intervention for Berberine and synthetic NSAIDs.
Caption: Inflammatory pathway and drug targets.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Caption: COX inhibition assay workflow.
Protocol:
-
Enzyme Preparation: Purified human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate containing a reaction buffer (e.g., Tris-HCl), a heme cofactor, and the COX enzyme.
-
Inhibitor Addition: Test compounds (Berberine, synthetic NSAIDs) are added at varying concentrations and pre-incubated with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The reaction is allowed to proceed for a specific time and then stopped. The product, prostaglandin (B15479496) E2 (PGE2), is often measured using an Enzyme-Linked Immunosorbent Assay (ELISA), or a colorimetric/fluorometric substrate is used to measure the peroxidase activity of COX.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide by cells, typically macrophages (e.g., RAW 264.7 cell line), in response to an inflammatory stimulus.
Caption: Nitric oxide assay workflow.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for 24 hours.
-
Nitrite Measurement: The amount of nitric oxide produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The Griess reagent is a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED), which reacts with nitrite to form a colored azo compound.
-
Quantification: The absorbance of the colored product is measured spectrophotometrically at approximately 540 nm. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
Cytokine Expression Analysis
The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, are measured at both the protein and mRNA levels.
Protein Level (ELISA):
-
Cell Culture and Treatment: Cells (e.g., macrophages or peripheral blood mononuclear cells) are cultured, treated with test compounds, and stimulated with an inflammatory agent like LPS.
-
Supernatant Collection: The cell culture supernatant is collected after the incubation period.
-
ELISA: The concentration of specific cytokines (TNF-α, IL-6) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.
mRNA Level (Quantitative Real-Time PCR - qRT-PCR):
-
Cell Culture and Treatment: Similar to the ELISA protocol, cells are cultured, treated, and stimulated.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is then used as a template for qRT-PCR with primers specific for the target cytokine genes and a reference gene (e.g., GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the cytokine mRNA is calculated using the comparative Ct (ΔΔCt) method.
Conclusion
The experimental data indicates that Berberine exhibits significant anti-inflammatory activity by inhibiting the production of key inflammatory mediators such as pro-inflammatory cytokines and nitric oxide. While synthetic NSAIDs are potent inhibitors of the COX-2 enzyme, Berberine's mechanism of action appears to be broader, targeting multiple signaling pathways involved in the inflammatory response. This multi-target approach may offer a different therapeutic profile compared to the more specific action of synthetic NSAIDs. Further research, particularly head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and safety of Berberine in the management of inflammatory conditions.
References
- 1. physiciansweekly.com [physiciansweekly.com]
- 2. Inhibition by berberine of cyclooxygenase-2 transcriptional activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Berberine suppresses inflammatory agents-induced interleukin-1beta and tumor necrosis factor-alpha productions via the inhibition of IkappaB degradation in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Berberine inhibits the expression of TNFalpha, MCP-1, and IL-6 in AcLDL-stimulated macrophages through PPARgamma pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Effects of berberine and red yeast on proinflammatory cytokines IL-6 and TNF-α in peripheral blood mononuclear cells (PBMCs) of human subjects [frontiersin.org]
- 15. Acute ingestion of Ibuprofen does not influence the release of IL-6 or improve self-paced exercise in the heat despite altering cortical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ibuprofen taken before exercise blunts the IL-6 response in older adults but does not alter bone alkaline phosphatase or c-telopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of 13-alkyl-substituted berberine alkaloids on the expression of COX-II, TNF-alpha, iNOS, and IL-12 production in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 20. applications.emro.who.int [applications.emro.who.int]
Cross-Validation of Berberine's Bioactivity Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive effects of Berberine (B55584), an isoquinoline (B145761) alkaloid, across various cancer and inflammatory cell lines. The data presented herein summarizes key findings on its anti-proliferative, pro-apoptotic, and anti-inflammatory properties, offering valuable insights for researchers in oncology and inflammatory disease. The information is compiled from multiple studies to facilitate a cross-validation of its therapeutic potential.
I. Comparative Analysis of Berberine's Anti-Proliferative and Pro-Apoptotic Activity
Berberine has demonstrated significant anti-tumor effects in a multitude of cancer cell lines. Its primary mechanisms of action include the induction of cell cycle arrest and apoptosis.[1][2][3][4] The following table summarizes the half-maximal inhibitory concentration (IC50) values of Berberine in different cancer cell lines, showcasing its varying potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| CNE-2 | Nasopharyngeal Carcinoma | 49.5 ± 5.8 | 48 | [3] |
| CNE-2 | Nasopharyngeal Carcinoma | 13.3 ± 2.0 | 72 | [3] |
| T98G | Glioblastoma | ~134 µg/mL (~363 µM) | Not Specified | [5] |
| CT26 | Colorectal Carcinoma | Not Specified | 48 | [4] |
| HT29 | Colorectal Adenocarcinoma | Not Specified | 48 | [4] |
| TMK1 | Gastric Cancer | Not Specified | 48 | [4] |
Key Observations:
-
The anti-proliferative efficacy of Berberine is both time and dose-dependent.
-
Berberine exhibits potent activity against nasopharyngeal carcinoma cells (CNE-2), with a significant decrease in IC50 value with prolonged exposure.
-
In gastrointestinal cancer cell lines (CT26, HT29, TMK1), Berberine treatment led to a significant decrease in invasive ability, with suppression rates of 25%, 40%, and 56%, respectively, after 48 hours.[4]
-
Morphological changes suggestive of apoptosis and ferroptosis were observed in CT26, HT29, and TMK1 cells following Berberine treatment.[4]
II. Anti-Inflammatory Effects of Berberine in Cellular Models
Berberine exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines.[6][7][8]
| Cell Line | Model | Key Findings | Reference |
| IEC-18 | Rat Ileum Epithelial Cells (LPS-induced inflammation) | Increased cell viability, inhibition of NF-κB and AP-1 pathways, reduced chemokine expression.[6] | [6] |
| MDA-MB-231 | Human Breast Cancer Cells (LPS-induced inflammation) | Reduced expression of TNF-α and IL-6, inhibition of NF-κB activation by preventing IκBα degradation.[7] | [7] |
| Macrophages | (LPS-induced inflammation) | Reduced pro-inflammatory cytokine production via TLR signaling, suppressed NF-κB signaling.[6] | [6] |
| HepG2 | Human Liver Cancer Cells (Insulin-resistant model) | Decreased cytokine production, reduced serine phosphorylation and increased tyrosine phosphorylation of IRS.[8] | [8] |
Key Observations:
-
Berberine consistently demonstrates the ability to suppress the NF-κB signaling pathway, a central regulator of inflammation, across different cell types.[6][7]
-
It effectively reduces the secretion of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[3][7][8]
-
The anti-inflammatory action of Berberine is linked to its ability to modulate upstream signaling molecules, such as IκBα and TLRs.[6][7]
III. Signaling Pathways Modulated by Berberine
Berberine's diverse bioactive effects are attributed to its ability to interact with and modulate multiple intracellular signaling pathways.
A. Apoptosis Induction Pathways
Berberine induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][9][10]
Caption: Berberine-induced apoptosis signaling pathways.
B. NF-κB Anti-Inflammatory Pathway
Berberine's anti-inflammatory effects are largely mediated by the inhibition of the NF-κB signaling pathway.
References
- 1. Berberine’s Impact on Apoptosis, Proliferation, Uptake Efficiency, and Nanoparticle-Based Therapy in DBTRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory mechanism of berberine on lipopolysaccharide-induced IEC-18 models based on comparative transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine Inhibits MDA-MB-231 Cells by Attenuating Their Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Signaling | Bio-Techne [bio-techne.com]
The Efficacy of Scrophularia buergeriana Extract: A Comparative Analysis of In Vivo and In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of extracts from Scrophularia buergeriana, the plant source of the compound Buergerinin B. While specific experimental data on the isolated this compound is not currently available in the public domain, extensive research on the plant's extracts demonstrates significant biological activity. This document summarizes key findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes relevant biological pathways to inform future research and drug development efforts.
I. Comparative Efficacy: In Vivo vs. In Vitro
Extracts of Scrophularia buergeriana have shown promising therapeutic potential in preclinical studies, exhibiting neuroprotective, anti-inflammatory, and anti-allergic effects. The following tables summarize the key quantitative data from both in vivo animal models and in vitro cell-based assays.
Table 1: Neuroprotective and Anti-Amnesic Effects
| Parameter | In Vivo Model (SAMP8 Mice) [1][2][3] | In Vivo Model (Scopolamine-induced Mice) [4] | In Vitro Model (SH-SY5Y Cells) [1][5] |
| Treatment | S. buergeriana extract (Brainon®) 30 or 100 mg/kg/day, oral, 12 weeks | S. buergeriana extract (Brainon®) 30 or 100 mg/kg/day, oral, 28 days | S. buergeriana extract (Brainon®) |
| Cognitive Function | Ameliorated cognitive deficits in Y-maze and passive avoidance tests. | Ameliorated memory impairment in passive avoidance and Morris water maze tests. | N/A |
| Aβ₁₋₄₂ Accumulation | Suppressed accumulation. | N/A | N/A |
| Tau Hyperphosphorylation | Suppressed hyperphosphorylation. | Inhibited tau phosphorylation.[6] | N/A |
| Oxidative Stress | Suppressed oxidative stress. | Enhanced SOD-1 and SOD-2 protein levels.[4] | Protected against glutamate-induced cytotoxicity.[1] |
| Inflammation | Suppressed inflammation. | Downregulated IL-1β, IL-6, and TNF-α mRNA levels.[4] | Reduced inflammatory mediators from BV-2 microglia.[5] |
| Apoptosis | Alleviated apoptosis. | Downregulated Bax, cleaved caspase-9, and cleaved PARP expression.[4] | Inhibited glutamate-induced cell death.[6] |
| Synaptic Function | Downregulated AChE; upregulated p-CREB/CREB and BDNF. | Lowered AChE activity; raised acetylcholine (B1216132) levels; elevated BDNF and p-CREB.[4] | N/A |
Table 2: Anti-Allergic and Anti-Inflammatory Effects
| Parameter | In Vivo Model (Dinitrofluorobenzene-induced Contact Hypersensitivity in Mice) [7] | In Vitro Model (RBL-2H3 Mast Cells) [7] |
| Treatment | Topical application of S. buergeriana ethanol (B145695) extract (SBE) | S. buergeriana ethanol extract (SBE) |
| Allergic Inflammation | Effectively reduced ear swelling. | N/A |
| Mast Cell Degranulation | N/A | Markedly inhibited β-hexosaminidase and histamine (B1213489) release. |
| Cytokine Expression | N/A | Suppressed the expression of TNF-α and IL-4. |
Table 3: Estrogen-like Effects
| Parameter | In Vitro Model (MCF-7 Breast Cancer Cells) [8] |
| Treatment | S. buergeriana root extract (SB-R) 100 and 200 µg/mL |
| Cell Proliferation | Promoted cell proliferation, which was inhibited by the estrogen receptor antagonist ICI 182,780. |
| Cell Cycle | Increased the proportion of cells in the S and G2/M phases. |
| Estrogen Receptor α (ERα) Expression | Increased ERα expression. |
| Downstream Signaling | Enhanced AKT and ERK phosphorylation. |
| Cell Cycle Proteins | Upregulated the expression of cyclin D1 and CDK4. |
II. Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the efficacy of Scrophularia buergeriana extracts.
A. In Vivo Studies
-
Animal Models:
-
Neuroprotection/Anti-Amnesia: Senescence-accelerated mouse prone 8 (SAMP8) mice were used as a model for aging-related cognitive decline.[1][2][3] Scopolamine-induced amnesia in mice was used to model cholinergic dysfunction and memory impairment.[4] Beta-amyloid-induced memory loss in mice was also utilized.[6]
-
Anti-Allergy/Anti-Inflammation: Dinitrofluorobenzene (DNFB) was applied topically to the ears of mice to induce contact hypersensitivity, a model of allergic inflammation.[7]
-
-
Treatment Administration:
-
Behavioral Assessments:
-
Biochemical and Molecular Analyses:
-
Western Blotting: To quantify the protein levels of key markers related to apoptosis (Bax, Bcl-2, cleaved caspases), synaptic plasticity (CREB, BDNF), and Alzheimer's pathology (Aβ, Tau).[1][4][6]
-
Real-time qPCR: To measure the mRNA expression levels of inflammatory cytokines (IL-1β, IL-6, TNF-α).[4]
-
Enzyme Activity Assays: To determine the activity of acetylcholinesterase (AChE).[4]
-
B. In Vitro Studies
-
Cell Lines:
-
Neuroprotection: Human neuroblastoma SH-SY5Y cells were used to model neuronal cells and assess protection against glutamate-induced cytotoxicity.[1][5] Murine microglia BV-2 cells were used to study neuroinflammation.[5]
-
Anti-Allergy: Rat basophilic leukemia RBL-2H3 cells were used as a model for mast cells to study degranulation.[7]
-
Estrogen-like Effects: Human breast adenocarcinoma MCF-7 cells, which are estrogen receptor-positive, were used to evaluate estrogenic activity.[8]
-
-
Treatments:
-
Cells were treated with various concentrations of S. buergeriana extracts. For estrogenic activity, cells were also co-treated with an estrogen receptor antagonist (ICI 182,780) to confirm the mechanism.[8]
-
-
Assays:
-
Cell Viability/Proliferation: MTT assay and E-screen assay were used to measure cell viability and proliferation.[8]
-
Flow Cytometry: To analyze the cell cycle distribution.[8]
-
Degranulation Assays: Measurement of β-hexosaminidase and histamine release from mast cells.[7]
-
Western Blotting and Immunofluorescence: To detect the expression and localization of proteins such as ERα, AKT, ERK, cyclin D1, and CDK4.[8]
-
ELISA/qPCR: To quantify the levels of inflammatory cytokines (TNF-α, IL-4).[7]
-
III. Visualized Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows described in the literature for Scrophularia buergeriana extracts.
Caption: Neuroprotective signaling pathway of Scrophularia buergeriana extract.
Caption: Experimental workflow for assessing anti-allergic effects.
Caption: Estrogen-like signaling pathway in MCF-7 cells.
References
- 1. Effects of Scrophularia buergeriana Extract (Brainon®) on Aging-Induced Memory Impairment in SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Scrophularia buergeriana Extract (Brainon®) on Aging-Induced Memory Impairment in SAMP8 Mice [escholarship.org]
- 3. [PDF] Effects of Scrophularia buergeriana Extract (Brainon®) on Aging-Induced Memory Impairment in SAMP8 Mice | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Scrophularia buergeriana Extract (Brainon) Attenuates Neuroinflammation in BV-2 Microglia Cells and Promotes Neuroprotection in SH-SY5Y Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Scrophularia buergeriana extract on the degranulation of mast cells and ear swelling induced by dinitrofluorobenzene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen-like Activity of Scrophularia buergeriana Root Extracts in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
No Published Data Found on the Structure-Activity Relationship of Buergerinin B Analogs
A comprehensive search for scientific literature and experimental data concerning the structure-activity relationship (SAR) of Buergerinin B analogs has yielded no specific studies on this topic. As a result, a comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams for this compound analogs cannot be provided at this time.
Initial investigations for "this compound" returned numerous results for other natural products, most notably Berberine, Bergenin, and Hamigeran B. However, the chemical structure of this compound, identified as (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one, confirms it is a distinct molecule from these other compounds.[1][2][3]
While the user's request for a detailed comparison guide is well-defined, the absence of foundational research on the structure-activity relationships of this compound analogs makes it impossible to fulfill the core requirements of data presentation, experimental protocol provision, and visualization of signaling pathways.
Researchers, scientists, and drug development professionals interested in this specific compound may need to initiate novel research to establish the foundational SAR data. Future studies would first need to focus on the synthesis of a series of this compound analogs and then evaluate their biological activities through various assays to generate the necessary data for a comprehensive SAR analysis.
References
Buergerinin B: A Guide to its Use as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Buergerinin B as a phytochemical reference standard. It details its analytical comparison with other relevant standards, provides experimental protocols for its quantification, and illustrates its potential role in cellular signaling pathways.
Introduction to this compound
This compound is an iridoid glycoside that has been isolated from plants of the Scrophularia genus, notably Scrophularia buergeriana.[1][2] The genus Scrophularia, commonly known as figworts, is rich in iridoids and phenylethanoid glycosides, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3][4][5][6][7] As a purified compound, this compound serves as a critical reference standard for the accurate identification and quantification of this specific iridoid in plant extracts, herbal formulations, and other biological matrices. Its use is essential for ensuring the quality, consistency, and efficacy of phytochemical products and for advancing research into the therapeutic potential of Scrophularia species.
Comparative Analysis of this compound and Alternative Reference Standards
While direct comparative studies on the performance of this compound as a reference standard are limited, a comparison with other well-established iridoid glycoside standards found in Scrophularia species can provide valuable context for researchers. The following table summarizes the key analytical parameters for this compound and two common alternative standards, Harpagoside and Aucubin.
| Parameter | This compound | Harpagoside | Aucubin |
| Chemical Formula | C9H14O5[1] | C24H30O11 | C15H22O9 |
| Molecular Weight | 202.20 g/mol [1] | 494.5 g/mol | 346.3 g/mol |
| Typical Purity | ≥98% (by HPLC) | ≥98% (by HPLC) | ≥98% (by HPLC) |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO | Soluble in water, methanol, ethanol | Soluble in water, methanol, ethanol |
| Primary Analytical Techniques | HPLC-UV, LC-MS, NMR[2][8][9] | HPLC-UV, LC-MS, HPTLC[10][11][12] | HPLC-UV, LC-MS, HPTLC[9][12] |
| UV Maximum Absorption (λmax) | Not specifically reported; expected in the range of 230-280 nm for the cinnamoyl group if present, otherwise end absorption. | ~280 nm | ~210 nm |
| Natural Occurrence | Scrophularia buergeriana[1][9] | Scrophularia spp., Harpagophytum procumbens[9][10] | Scrophularia spp., Aucuba japonica, Plantago spp.[9][12] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for the Quantification of this compound
This protocol provides a general method for the quantification of this compound in a plant extract, which can be optimized for specific matrices.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used for iridoid glycoside separation.[11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of acid like formic or phosphoric acid to improve peak shape). A typical gradient might be: 0-20 min, 10-40% acetonitrile; 20-30 min, 40-70% acetonitrile.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: Based on the UV spectrum of this compound. If a specific λmax is not known, detection at a lower wavelength (e.g., 210 nm) or using a photodiode array (PDA) detector to monitor a range of wavelengths is recommended. For similar compounds without a strong chromophore, detection is often performed between 205-240 nm.
-
Column Temperature: 25-30 °C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 1 mg of this compound reference standard and dissolve it in a known volume (e.g., 1 mL) of methanol to prepare a stock solution.
-
Calibration Curve: Prepare a series of dilutions from the stock solution to create calibration standards of different concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol or 70% ethanol) using methods like sonication or reflux. Filter the extract through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject equal volumes (e.g., 10 µL) of the calibration standards and the sample extract into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the structural confirmation of reference standards.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., methanol-d4, chloroform-d, or DMSO-d6) in an NMR tube.[13] The choice of solvent can affect the chemical shifts.[13]
2. NMR Experiments:
-
1D NMR: Acquire ¹H and ¹³C NMR spectra. ¹H NMR provides information about the number and types of protons, while ¹³C NMR reveals the carbon skeleton.
-
2D NMR: For complete structural assignment, a suite of 2D NMR experiments is recommended, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Visualizations
Experimental Workflow for Phytochemical Analysis
Caption: A generalized workflow for the extraction and analysis of this compound from plant material.
Potential Signaling Pathway Involvement of Scrophularia Compounds
Extracts from Scrophularia species have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[14] The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by Scrophularia compounds.
References
- 1. This compound | C9H14O5 | CID 91885076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A new iridoid glycoside from Scrophularia ningpoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen-like Activity of Scrophularia buergeriana Root Extracts in MCF-7 Cells | MDPI [mdpi.com]
- 6. Antioxidant and Neuroprotective Effects of Scrophularia striata Extract Against Oxidative Stress-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Analysis of iridoid glucosides from Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
No Direct Evidence Found for Synergistic Effects of Buergerinin B with Other Natural Compounds
A comprehensive search of available scientific literature and research databases has yielded no direct studies or experimental data on the synergistic effects of Buergerinin B in combination with other natural compounds.
While the initial intent was to provide a detailed comparison guide on this topic for researchers, scientists, and drug development professionals, the absence of published research specifically investigating this compound in synergistic formulations prevents the creation of such a guide. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational studies on the subject.
The executed search strategy included queries for "synergistic effects of this compound with other natural compounds," "this compound combination therapy research," and specific combinations with compounds like quercetin, curcumin, and resveratrol. However, the search results consistently provided information on a different natural compound, Berberine , and its synergistic interactions.
This suggests that while there is significant interest in the synergistic potential of natural compounds in pharmacology and drug development, research has not yet extended to the specific combinations involving this compound. Therefore, at present, there is no scientific basis upon which to build a comparison guide as requested.
Researchers interested in this area may consider this a gap in the current scientific knowledge, indicating a potential avenue for future investigation. Studies designed to explore the synergistic effects of this compound could contribute valuable insights to the field of natural product pharmacology.
A Head-to-Head Comparison of Buergerinin B and Aucubin: A Guide for Researchers
A stark contrast in the current scientific landscape exists between the well-researched iridoid glycoside, Aucubin, and the lesser-known Buergerinin B. While both are natural compounds with potential therapeutic applications, the depth of available experimental data for each varies significantly. This guide provides a comprehensive comparison based on the current literature, highlighting the extensive research on Aucubin and the nascent stage of investigation for this compound.
Introduction to the Compounds
Aucubin is a well-characterized iridoid glycoside found in a variety of medicinal plants, including Aucuba japonica, Eucommia ulmoides, and species of Plantago. It has been the subject of numerous studies investigating its diverse pharmacological activities.
This compound is a chemical compound with the molecular formula C9H14O5.[1] It has been identified in Scrophularia buergeriana, a plant used in traditional medicine.[1] However, specific biological activities and mechanisms of action for the isolated this compound are not yet detailed in publicly available scientific literature. Research on the extracts of Scrophularia buergeriana suggests potential anti-inflammatory and neuroprotective properties of its constituent iridoids.[2][3]
Chemical Properties
A fundamental comparison of the chemical properties of this compound and Aucubin is presented below.
| Property | This compound | Aucubin |
| Molecular Formula | C9H14O5 | C15H22O9 |
| IUPAC Name | (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one | (2S,3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Source | Scrophularia buergeriana | Aucuba japonica, Eucommia ulmoides, Plantago species, etc.[4] |
Biological Activities and Performance Data: A Tale of Two Compounds
The disparity in research focus is most evident when comparing the biological activities and the availability of quantitative performance data.
Aucubin: A Multifaceted Therapeutic Agent
Aucubin has demonstrated a broad spectrum of biological activities, supported by extensive in vitro and in vivo studies. Its therapeutic potential spans anti-inflammatory, neuroprotective, and hepatoprotective effects, among others.
The following table summarizes key quantitative data from various experimental studies on Aucubin.
| Biological Activity | Assay System | Key Findings | Reference |
| Anti-inflammatory | TNF-α-induced 3T3-L1 adipocytes | Significantly inhibited secretion and mRNA synthesis of PAI-1, MCP-1, and IL-6. | [5] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibited TNF-α production with an IC50 of 9.2 µM (for the hydrolyzed product, aucubigenin). | [6] |
| Hepatoprotective | Rats with liver ischemia-reperfusion injury | Pretreatment with Aucubin (1, 5, and 10 mg/kg) significantly reduced serum ALT and AST levels and decreased MDA and ROS levels in liver homogenates. | [7] |
| Neuroprotective | H2O2-induced SH-SY5Y cells | Significantly increased cell viability and mitochondrial membrane potential; reduced ROS generation. | [8] |
This compound: An Unexplored Frontier
Currently, there is a significant lack of published scientific literature detailing the specific biological activities of isolated this compound. While the plant it is derived from, Scrophularia buergeriana, has been investigated for its medicinal properties, the effects of this compound itself remain to be elucidated.
Studies on Scrophularia buergeriana extracts and other iridoids isolated from the plant have shown:
-
Neuroprotective effects: Iridoid glycosides from S. buergeriana have been shown to protect rat cortical cells from glutamate-induced neurotoxicity.[9][10]
-
Anti-inflammatory properties: The genus Scrophularia is a known source of iridoids with potential anti-inflammatory activity.[2][3]
It is important to emphasize that these activities are attributed to the plant extract or a mixture of its components, and not specifically to this compound. Further research is required to isolate and characterize the bioactivity of this compound.
Mechanisms of Action: The Aucubin Story
The mechanisms underlying the biological effects of Aucubin have been extensively investigated, with a focus on key signaling pathways.
Anti-inflammatory Mechanism of Aucubin
Aucubin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway .[5][11] It prevents the degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus.[11] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12]
Neuroprotective Mechanism of Aucubin
The neuroprotective effects of Aucubin are linked to its antioxidant properties, primarily through the activation of the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) pathway .[8][13] Aucubin promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like HO-1, which helps to mitigate oxidative stress and protect neuronal cells from damage.[8]
Hepatoprotective Mechanism of Aucubin
Aucubin's hepatoprotective activity also involves the modulation of inflammatory and oxidative stress pathways. It has been shown to inhibit the HMGB1/TLR-4/NF-κB signaling pathway in liver injury models, reducing inflammation.[7][14] Additionally, its ability to upregulate antioxidant enzymes through pathways like Nrf2 contributes to its protective effects against liver damage.[12]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings.
Experimental Protocol for Evaluating the Anti-inflammatory Effect of Aucubin
Cell Culture and Treatment:
-
3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.
-
Differentiated adipocytes are pre-treated with various concentrations of Aucubin for a specified duration (e.g., 1 hour).
-
Cells are then stimulated with TNF-α (e.g., 10 ng/mL) for a further period (e.g., 24 hours) to induce an inflammatory response.
Enzyme-Linked Immunosorbent Assay (ELISA):
-
The cell culture supernatant is collected.
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from the treated cells.
-
cDNA is synthesized from the RNA.
Western Blot Analysis:
-
Cell lysates are prepared to extract total protein.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against key signaling proteins (e.g., p-ERK, IκBα, NF-κB p65) and a loading control (e.g., β-actin).
-
The membrane is then incubated with corresponding secondary antibodies, and protein bands are visualized using a chemiluminescence detection system.
Conclusion: A Call for Further Research
The comparative analysis of this compound and Aucubin reveals a significant knowledge gap. Aucubin stands as a well-documented natural compound with a plethora of supporting experimental data detailing its diverse biological activities and mechanisms of action. This makes it a promising candidate for further preclinical and clinical development.
In contrast, this compound remains largely uncharacterized. While its presence in a medicinally used plant suggests potential bioactivity, dedicated studies are urgently needed to isolate the compound and evaluate its pharmacological properties. Future research should focus on:
-
In vitro screening of this compound against a panel of biological targets to identify its primary activities.
-
Quantitative analysis of its efficacy and potency (e.g., IC50, EC50) in relevant cellular models.
-
In vivo studies to assess its therapeutic potential in animal models of disease.
-
Elucidation of its mechanism(s) of action through detailed investigation of its effects on key signaling pathways.
Such studies will be instrumental in determining whether this compound holds similar therapeutic promise to the extensively studied Aucubin and will contribute valuable knowledge to the field of natural product-based drug discovery.
References
- 1. This compound | C9H14O5 | CID 91885076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Aucubin Attenuates Liver Ischemia-Reperfusion Injury by Inhibiting the HMGB1/TLR-4/NF-κB Signaling Pathway, Oxidative Stress, and Apoptosis [frontiersin.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Four new neuroprotective iridoid glycosides from Scrophularia buergeriana roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridoids from Scrophularia buergeriana attenuate glutamate-induced neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Aucubin as a natural potential anti-acute hepatitis candidate: Inhibitory potency and hepatoprotective mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Aucubin Attenuates Liver Ischemia-Reperfusion Injury by Inhibiting the HMGB1/TLR-4/NF-κB Signaling Pathway, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
No Published Findings on the Biological Activity of Buergerinin B Impede Comparative Analysis
Despite a comprehensive search of available scientific literature, no published studies detailing the biological activity, pharmacological properties, or specific signaling pathway modulation of Buergerinin B could be identified. This absence of data precludes a direct comparative analysis of this compound with other iridoid glycosides as requested.
This compound is a known iridoid glycoside isolated from the plant Scrophularia buergeriana. While the genus Scrophularia is recognized for producing a variety of iridoids with documented biological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities, research appears to have not yet focused on the specific properties of this compound itself.
Iridoid glycosides as a class are known to influence several key signaling pathways implicated in disease. These include the NF-κB pathway, which is central to inflammation, and the PI3K/Akt and MAPK/ERK pathways, which are critical in cell survival, proliferation, and apoptosis. The general mechanisms of action for some iridoid glycosides have been elucidated, providing a framework for how this compound might function. However, without specific experimental data, any proposed mechanism for this compound remains purely speculative.
For researchers and drug development professionals, this information gap means that the potential of this compound as a therapeutic agent is currently unknown. To address this, foundational research would be required to isolate or synthesize this compound in sufficient quantities for experimental testing.
Future Experimental Workflow
A hypothetical experimental workflow to characterize the biological activity of this compound and enable future comparative analysis would involve the following stages:
-
In Vitro Bioassays: Initial screening to determine the general biological effects of this compound. This would include cytotoxicity assays in various cell lines, anti-inflammatory assays (e.g., measuring nitric oxide production in LPS-stimulated macrophages), and antioxidant capacity assays.
-
Target Identification: If initial screenings show promising activity, further studies would aim to identify the molecular targets of this compound. This could involve techniques such as affinity chromatography or proteomics.
-
Signaling Pathway Analysis: Once potential targets are identified, the effect of this compound on relevant signaling pathways (e.g., NF-κB, PI3K/Akt, MAPK/ERK) would be investigated using methods like Western blotting and reporter gene assays.
-
In Vivo Studies: Following promising in vitro results, studies in animal models would be necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Below is a conceptual diagram illustrating this proposed experimental workflow.
Caption: Proposed experimental workflow for characterizing this compound.
Until such studies are conducted and published, a meaningful comparison guide on the replicable findings of iridoid glycosides with this compound cannot be developed. The scientific community awaits further research to uncover the potential of this particular natural compound.
Safety Operating Guide
Prudent Disposal of Buergerinin B: A Guide for Laboratory Professionals
The proper disposal of Buergerinin B, a chemical compound utilized in research and drug development, is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
General Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides detailed information regarding the specific hazards, handling, storage, and emergency measures related to the compound. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust.[2]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[3]
-
In all cases of exposure, seek immediate medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with institutional guidelines and local, regional, and national hazardous waste regulations.[4] Chemical waste generators are responsible for the correct classification and disposal of their waste.[4]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, contaminated solutions, and contaminated labware (e.g., pipette tips, gloves, vials).
-
Segregate this compound waste from other chemical waste streams to prevent potential chemical reactions.
-
-
Waste Collection and Storage:
-
Collect this compound waste in designated, properly labeled, and sealed containers. The containers should be chemically resistant and leak-proof.
-
Store the waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[5]
-
-
Disposal of Liquid Waste:
-
Aqueous solutions containing this compound should not be disposed of down the drain unless explicitly permitted by institutional and local regulations for specific low concentrations.[4][5]
-
Collect liquid waste in a sealed, labeled container for disposal by the institution's environmental health and safety (EHS) office.
-
-
Disposal of Solid Waste:
-
Contaminated solids such as gloves, paper towels, and empty vials should be collected in a designated, labeled solid waste container.
-
Do not mix solid waste with liquid waste.
-
-
Disposal of Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination.[5]
-
-
Request for Waste Pickup:
-
Once the waste container is full, follow your institution's procedures to request a pickup from the EHS office for proper disposal at a licensed hazardous waste facility.
-
Waste Classification and Handling Summary
| Waste Type | Container Requirements | Handling and Storage Notes | Disposal Route |
| Liquid Waste | Leak-proof, sealed, and chemically resistant container. Clearly labeled with "Hazardous Waste" and the chemical name. | Store in a designated satellite accumulation area. Do not mix with other waste streams. | Collection by institutional EHS for incineration or chemical treatment. |
| Solid Waste | Lined, sealed container. Clearly labeled with "Hazardous Waste" and the chemical name. | Collect non-sharp contaminated items. Keep separate from liquid waste. | Collection by institutional EHS for incineration or secure landfill. |
| Sharps Waste | Puncture-resistant sharps container. Labeled as "Chemical Contaminated Sharps".[5] | Do not autoclave chemically contaminated sharps.[5] | Collection by institutional EHS for specialized disposal. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
